4-Fluoro-2-nitroaniline
Description
Properties
IUPAC Name |
4-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGDHSSOXPHLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189922 | |
| Record name | 4-Fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-78-3 | |
| Record name | 4-Fluoro-2-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 364-78-3 | |
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| Record name | 4-Fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-FLUORO-2-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ETQ4SN24P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-2-nitroaniline (CAS: 364-78-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluoro-2-nitroaniline, a key chemical intermediate in various industrial and research applications. This document details its chemical and physical properties, safety and handling information, spectroscopic data, and established experimental protocols for its synthesis and purification.
Chemical and Physical Properties
This compound is a yellow to orange crystalline solid.[1] Its core structure consists of an aniline (B41778) ring substituted with a fluorine atom at the 4-position and a nitro group at the 2-position. This unique arrangement of functional groups imparts valuable reactivity, making it a versatile building block in organic synthesis.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 364-78-3 | [3] |
| Molecular Formula | C₆H₅FN₂O₂ | [3] |
| Molecular Weight | 156.11 g/mol | [3] |
| Appearance | Light yellow to amber to dark green powder/crystal | [1] |
| Melting Point | 90-94 °C | [3][4] |
| Boiling Point | 331.3 °C at 760 mmHg (Predicted for isomer) | [5] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [3] |
| Solubility | Insoluble in water. Soluble in organic solvents like ethanol (B145695) and acetone. | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | Spectral data available, though specific shifts for the target molecule are not detailed in the provided search results. For the related compound 4-fluoro-2-methoxyaniline, ¹H-NMR(CDCl₃) shows signals at δ 7.39 (d, J=7.2Hz, 1H), 6.63 (d, J=12.4Hz, 1H), 3.94 (s, 3H), 3.90 (broad, 2H). | [6] |
| ¹³C NMR | Spectral data is available for related aniline compounds. For instance, in 4-fluoroaniline, the chemical shifts are δ 115.69 (d, J= 22.4 Hz), 116.10 (d, J= 7.6 Hz), 142.57 (d, J= 2.0 Hz), 156.38 (d, J= 235.2 Hz). | [6] |
| IR (Infrared) | The NIST WebBook confirms the availability of the IR spectrum. Key absorptions are expected for N-H stretching (amines), N-O stretching (nitro compounds), and C-F stretching. | [7] |
| Mass Spectrometry | The NIST WebBook confirms the availability of the mass spectrum. The molecular ion peak [M]⁺ is expected at m/z 156. | [7] |
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, primarily due to the reactivity of its functional groups.
-
Pharmaceuticals: It is a key starting material in the development of active pharmaceutical ingredients (APIs). The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.[2]
-
Agrochemicals: This compound is utilized in the manufacturing of pesticides and herbicides.
-
Dyes: It serves as a precursor in the production of azo dyes.[2]
Experimental Protocols
Synthesis of this compound
A modern approach for the synthesis of this compound involves the use of a microchannel reactor, which offers advantages in terms of reaction time, efficiency, and safety.[8]
Materials:
-
p-Fluoroacetanilide
-
Acetic acid-acetic anhydride (B1165640) solution (20-40%)
-
68% Nitric acid
-
Petroleum ether
-
Corning high-flux continuous flow microchannel reactor
Procedure:
-
Prepare a 20-40% solution of p-fluoroacetanilide in an acetic acid-acetic anhydride mixture.
-
Set the molar ratio of p-fluoroacetanilide to nitric acid between 1:1.0 and 1:1.5.
-
Set the flow rates of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the 68% nitric acid to 4.0-30.0 mL/min into the microchannel reactor.
-
Preheat the reactants and conduct the reaction at 30-70 °C for 50-200 seconds.
-
The resulting mixture undergoes a hydrolysis reaction at 90-100 °C for 2-4 hours.
-
Cool the reaction mixture in an ice water bath (0-5 °C) and stir for 30 minutes.
-
Filter the precipitate and wash the filter cake until it is weakly acidic or neutral.
-
Add petroleum ether to the filter cake, mix, and then dry to obtain the final product.
This method reports yields in the range of 83-94%.[8]
Purification
Recrystallization is a common method for purifying solid organic compounds like this compound. While a specific protocol for this compound was not detailed in the search results, a general procedure can be outlined.
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information for this compound
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Reference(s) |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |
Handling Recommendations:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Logical Relationships in Synthesis
The synthesis of many complex organic molecules follows a logical progression of reactions. For instance, the synthesis of a more complex pharmaceutical intermediate from this compound might involve the reduction of the nitro group followed by an acylation reaction.
This guide is intended to provide a detailed technical overview of this compound for research and development purposes. All experimental work should be conducted with appropriate safety measures in a controlled laboratory setting.
References
- 1. 4-Fluoroaniline(371-40-4) 13C NMR spectrum [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 97 364-78-3 [sigmaaldrich.com]
- 4. This compound | 364-71-6 [chemicalbook.com]
- 5. 4-Fluoro-3-nitroaniline CAS 364-76-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. rsc.org [rsc.org]
- 7. This compound [webbook.nist.gov]
- 8. CN111018717A - Method for synthesizing this compound by using microchannel reactor - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Fluoro-2-nitroaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis methodologies, and significant applications of 4-Fluoro-2-nitroaniline. This key chemical intermediate is of considerable interest in various fields, including pharmaceutical development, dye manufacturing, and agrochemical production.
Core Physical and Chemical Properties
This compound is an organic compound featuring a fluorine atom and a nitro group attached to an aniline (B41778) ring.[1] These functional groups impart specific reactivity to the molecule, making it a versatile building block in organic synthesis.[1] The compound typically appears as an orange to brown powder or crystalline solid.[2]
Identifiers and Molecular Characteristics
A summary of the key identifiers and molecular characteristics of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 364-78-3 | [3][4] |
| Molecular Formula | C₆H₅FN₂O₂ | [3][4] |
| Molecular Weight | 156.11 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| InChI | 1S/C6H5FN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | |
| InChIKey | PUGDHSSOXPHLPT-UHFFFAOYSA-N | [3] |
| SMILES | Nc1ccc(F)cc1--INVALID-LINK--=O | |
| EC Number | 206-666-0 |
Physicochemical Data
The key physicochemical properties of this compound are detailed in the following table.
| Property | Value | Reference |
| Melting Point | 90-94 °C | [5] |
| Flash Point | 89 °C (closed cup) | |
| Appearance | Orange to brown powder or crystalline powder/crystals | [2] |
| Solubility | Insoluble in water | [6] |
Safety and Hazard Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[7]
| Hazard Classification | Code | Reference |
| GHS Hazard Statements | H302, H312, H315, H319, H332 | |
| Signal Word | Warning |
Reactivity and Applications
This compound's unique structure, which includes a fluorine atom and a nitro group on an aniline framework, makes it a valuable intermediate in various chemical syntheses.[1] Its reactivity allows for further chemical modifications, establishing it as a fundamental component in the creation of a diverse range of Active Pharmaceutical Ingredients (APIs).[1][8]
Key applications include:
-
Pharmaceutical Development : It is a crucial starting material in the synthesis of various pharmaceutical agents.[8] For instance, it is used in the preparation of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine.[6][9] The molecule's structure is foundational for developing new compounds with specific therapeutic actions.[8]
-
Dye Manufacturing : This compound is a key precursor in the production of azo dyes, which are valued for their vibrant colors and are widely used in the textile and paper industries.[1][8]
-
Agrochemical Production : It is utilized in the formulation of herbicides and pesticides.[8]
-
Coordination Chemistry : It can act as a monodentate O-bonded ligand to form complexes with metals such as copper(II), nickel(II), and cobalt(II).[6]
-
Material Science : It can be incorporated into polymers to improve thermal stability and chemical resistance.[8]
Experimental Protocols: Synthesis of this compound
A modern and efficient method for synthesizing this compound involves the use of a microchannel reactor. This approach offers advantages such as short reaction times, high efficiency, fewer by-products, and a safe, controllable reaction process.[10]
Synthesis via Microchannel Reactor
A published patent outlines a method using a Corning high-flux continuous flow microchannel reactor.[10] The process involves the following key steps:
-
Reactant Preparation : A 20-40% solution of p-fluoroacetanilide in an acetic acid-acetic anhydride (B1165640) mixture and a 68% nitric acid solution are prepared. The molar ratio of p-fluoroacetanilide to nitric acid is maintained between 1:1.0 and 1:1.5.[10]
-
Nitration Reaction : The prepared solutions are preheated and then introduced into the microchannel reactor at specified flow rates (40.0-100.0 mL/min for the p-fluoroacetanilide solution and 4.0-30.0 mL/min for the nitric acid). The reaction is carried out at a temperature of 30-70 °C with a residence time of 50-200 seconds.[10]
-
Hydrolysis : The reaction mixture then undergoes hydrolysis at 90-100 °C for 2-4 hours.[10]
-
Work-up and Isolation : The product is precipitated by stirring in ice water at 0-5 °C for 30 minutes. The resulting solid is collected by filtration and washed until neutral or weakly acidic. The filter cake is then mixed with petroleum ether and dried to yield the final product, this compound, as an orange solid with a reported yield of 83-94%.[10]
Visualizations
Key Structural Features of this compound
The following diagram illustrates the principal functional groups and their positions on the aniline ring, which are central to the compound's reactivity.
Caption: Structural components of this compound.
Experimental Workflow for Synthesis
The diagram below outlines the major steps involved in the synthesis of this compound using a microchannel reactor, as described in the experimental protocol.
Caption: Synthesis via a microchannel reactor.
References
- 1. nbinno.com [nbinno.com]
- 2. 233071000 [thermofisher.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 364-71-6 [chemicalbook.com]
- 6. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | 364-78-3 | TCI AMERICA [tcichemicals.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound 97 364-78-3 [sigmaaldrich.com]
- 10. CN111018717A - Method for synthesizing this compound by using microchannel reactor - Google Patents [patents.google.com]
4-Fluoro-2-nitroaniline: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-nitroaniline is an important organic intermediate used in the synthesis of various specialty dyes, functional dyes, and pharmaceutical compounds.[1] Its molecular structure, featuring a fluorine atom and a nitro group on an aniline (B41778) backbone, makes it a versatile reagent in organic synthesis. This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, and key applications.
Chemical Identity and Properties
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] It is also known by a variety of synonyms.
A summary of its key identifiers and physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 364-78-3 | [2][3] |
| Molecular Formula | C₆H₅FN₂O₂ | [2][3] |
| Molecular Weight | 156.11 g/mol | [2] |
| Melting Point | 90-94 °C | [4] |
| Flash Point | 89 °C (closed cup) | |
| Appearance | Orange solid | [5] |
| InChI Key | PUGDHSSOXPHLPT-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=CC(=C(C=C1F)--INVALID-LINK--[O-])N | [2] |
Synonyms: [2]
-
2-nitro-4-fluoroaniline
-
4-Fluoro-2-nitrobenzenamine
-
Benzenamine, 4-fluoro-2-nitro-
-
2-Amino-5-fluoronitrobenzene
-
4-Fluoro-2-nitrophenylamine
Experimental Protocols
The synthesis of this compound is often achieved through the nitration of p-fluoroacetanilide followed by hydrolysis. A modern and efficient method utilizes a microchannel reactor to improve yield and control reaction conditions.
Synthesis via Microchannel Reactor
This method involves the reaction of p-fluoroacetanilide with nitric acid within a microchannel reactor, followed by hydrolysis.[5]
Materials:
-
p-Fluoroacetanilide
-
Acetic acid-acetic anhydride (B1165640) solution (e.g., 35-40% p-fluoroacetanilide by mass)
-
Nitric acid (68% aqueous solution)
-
Petroleum ether
-
Ice water
Equipment:
-
Corning high-flux continuous flow microchannel reactor
Procedure: [5]
-
Feed Preparation:
-
Prepare a solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride can be varied, for example, 1.0:2.2 to 1:2.4.
-
The molar ratio of p-fluoroacetanilide to nitric acid should be maintained between 1.0:1.0 and 1.0:1.5.
-
-
Reaction in Microchannel Reactor:
-
Set the flow rates of the p-fluoroacetanilide solution (e.g., 40.0-100.0 mL/min) and the 68% nitric acid solution (e.g., 4.0-30.0 mL/min).
-
Preheat the reactants.
-
Carry out the reaction in the microchannel reactor at a temperature of 30-70 °C for a residence time of 50-200 seconds.
-
-
Hydrolysis and Isolation:
-
The reaction mixture is then subjected to hydrolysis at 90-100 °C for 2-4 hours.
-
After hydrolysis, the mixture is stirred in ice water (0-5 °C) for 30 minutes to precipitate the product.
-
The resulting solid is collected by filtration.
-
The filter cake is washed until it is weakly acidic or neutral.
-
The crude product is then mixed with petroleum ether and dried to yield orange solid this compound.
-
This method reports a high yield of 83-94%.[5]
Applications in Synthesis
This compound serves as a crucial starting material in the synthesis of more complex molecules. For instance, it has been used as a reagent in the preparation of 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine. It is also a precursor for the synthesis of various heterocyclic compounds, such as clozapine-derived 2,3-dihydro-1H-1,4- and 1,5-benzodiazepines, which have shown selectivity for the D4 receptor. Furthermore, it is utilized in the creation of benzimidazolone activators of chloride secretion, which are being investigated as potential therapeutics for cystic fibrosis and chronic obstructive pulmonary disease. The compound can also form complexes with metal ions like cobalt(II), nickel(II), and copper(II).
Visualizing the Synthesis Pathway
The following diagram illustrates the synthetic route to this compound from p-fluoroacetanilide.
Caption: Synthesis of this compound.
References
- 1. 4-Fluoro-3-nitroaniline CAS 364-76-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 364-71-6 [chemicalbook.com]
- 5. CN111018717A - Method for synthesizing this compound by using microchannel reactor - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 4-Fluoro-2-nitroaniline, a key intermediate in the pharmaceutical, agrochemical, and dye manufacturing industries.
Core Properties of this compound
This compound is an organic compound featuring a fluorine atom and a nitro group attached to an aniline (B41778) ring. These functional groups impart specific reactivity that makes it a versatile building block in organic synthesis.
Data Presentation: Molecular and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 156.11 g/mol | [1][2] |
| Chemical Formula | C₆H₅FN₂O₂ | [2] |
| Linear Formula | FC₆H₃(NO₂)NH₂ | [1] |
| CAS Number | 364-78-3 | [1] |
| Appearance | Orange solid | [3] |
| Melting Point | 90-94 °C | [4] |
| Solubility | Insoluble in water. | [5] |
Applications in Research and Development
This compound is a critical starting material and intermediate in various fields:
-
Pharmaceutical Development: It serves as a foundational component in the synthesis of a range of Active Pharmaceutical Ingredients (APIs).[6][7] Its structure allows for further chemical modifications to create novel compounds with specific therapeutic activities.[6][7] For instance, it is used as a reagent in the preparation of 4-fluoro-o-phenylenediamine and N-(4-fluoro-2-nitrophenyl)-beta-alanine.[5]
-
Dye Manufacturing: This compound is a key precursor in the production of azo dyes, which are valued for their vibrant colors and are widely used in the textile and paper industries.[6][7]
-
Agrochemical Production: It is utilized in the formulation of certain herbicides and pesticides, contributing to crop protection.[6]
-
Coordination Chemistry: It can act as a monodentate ligand to form complexes with transition metals like copper(II), nickel(II), and cobalt(II).[1][5]
Experimental Protocols: Synthesis of this compound
The following protocol describes a continuous flow synthesis method using a microchannel reactor, which offers advantages in terms of safety and efficiency for nitration reactions.[3][8]
Objective: To synthesize this compound via nitration of p-fluoroacetanilide followed by hydrolysis.
Materials:
-
p-Fluoroacetanilide
-
Acetic acid
-
Acetic anhydride (B1165640)
-
Nitric acid (68% aqueous solution)
-
Petroleum ether
-
Ice water
-
Corning high-flux continuous flow microchannel reactor
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 20-40% solution of p-fluoroacetanilide in a solvent mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride can range from 1.0:2.0 to 1.0:2.4.[3]
-
Use a 68% aqueous solution of nitric acid.[3]
-
The overall molar ratio of p-fluoroacetanilide to nitric acid should be maintained between 1:1.0 and 1:1.5.[3]
-
-
Continuous Flow Nitration:
-
Set the flow rate of the p-fluoroacetanilide solution to 40.0-100.0 mL/min.[3]
-
Set the flow rate of the 68% nitric acid solution to 4.0-30.0 mL/min.[3]
-
Preheat the reactant streams before they are mixed in the microchannel reactor.
-
Conduct the reaction within the microchannel reactor at a temperature of 30-70 °C.[3]
-
The residence time for the reaction in the reactor is typically between 50 and 200 seconds.[3]
-
-
Hydrolysis:
-
The output from the reactor is collected and subjected to hydrolysis at 90-100 °C for 2-4 hours to remove the acetyl protecting group.[3]
-
-
Work-up and Purification:
-
After hydrolysis, cool the reaction mixture in an ice water bath (0-5 °C) and stir for 30 minutes to precipitate the product.[3]
-
Filter the resulting solid.
-
Wash the filter cake with water until it is weakly acidic or neutral.[3]
-
Add petroleum ether to the washed solid and mix.[3]
-
Dry the final product to obtain this compound as an orange solid. The reported yield for this method is between 83% and 94%.[3]
-
Mandatory Visualizations
The synthesis of this compound can be represented as a logical workflow, from the preparation of starting materials to the final purified product.
References
- 1. 4-氟-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111018717A - Method for synthesizing this compound by using microchannel reactor - Google Patents [patents.google.com]
- 4. This compound | 364-71-6 [chemicalbook.com]
- 5. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Fluoro-4-nitroaniline (CAS 369-35-7) - High Purity [benchchem.com]
A Technical Guide to the Physicochemical Properties of 4-Fluoro-2-nitroaniline
This guide provides an in-depth overview of the melting and boiling points of 4-Fluoro-2-nitroaniline, tailored for researchers, scientists, and professionals in drug development. It includes a summary of its physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.
Core Physical Properties of this compound
This compound is a chemical compound with the molecular formula C₆H₅FN₂O₂. The quantitative data for its primary physical properties are summarized below.
| Property | Value | Source |
| Melting Point | 90-94 °C | |
| 91-95 °C | ||
| Boiling Point | Not available (Predicted) | |
| CAS Number | 364-78-3 | [1][2] |
| Molecular Weight | 156.11 g/mol | [1][2] |
Experimental Protocols for Physical Property Determination
Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are standard laboratory protocols for these measurements.
Melting Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[4]
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[5][6]
-
Capillary tubes (sealed at one end)[7]
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[4]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to compact the sample into the bottom.[6] The packed sample should be approximately 1-2 mm in height.[7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6] Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.
-
Heating and Observation:
-
Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.[5] A pure compound will typically have a sharp melting range of 0.5-1.0 °C.[5]
Boiling Point Determination (Microscale Method)
This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath) or a heating block
-
Rubber band or wire to attach the tube to the thermometer
Procedure:
-
Sample Preparation: Place a small amount of the liquid (or molten this compound) into the small test tube, to a depth of about 2-3 mL.[8]
-
Capillary Inversion: Place the capillary tube into the test tube with its open end pointing downwards.[8]
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.
-
Heating: Immerse the assembly in a heating bath. Heat the bath gradually and stir to ensure even temperature distribution.[7][8]
-
Observation: As the liquid heats up, air trapped in the capillary tube will bubble out. Continue heating until a steady and rapid stream of bubbles emerges from the capillary tube.[8] At this point, the vapor pressure of the liquid equals the atmospheric pressure.
-
Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.
Workflow Visualization
The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound like this compound.
Caption: Workflow for determining the melting and boiling points of a chemical sample.
References
- 1. This compound | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. 2-Fluoro-4-nitroaniline CAS#: 369-35-7 [m.chemicalbook.com]
- 4. westlab.com [westlab.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Profile of 4-Fluoro-2-nitroaniline: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-nitroaniline, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols.
Molecular Structure and Properties
This compound is an aromatic amine with the chemical formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol . Its structure consists of a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and an amino group.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 364-78-3 |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| Melting Point | 90-94 °C |
Spectroscopic Data
The following sections present the available spectroscopic data for this compound, crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its chemical environment. A comprehensive study of the NMR spectra of various fluoronitroanilines, including this compound, has been conducted, and the spectra have been fully assigned.
Table 1: NMR Spectroscopic Data for this compound
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not explicitly found, but expected to show complex splitting patterns due to H-H and H-F coupling. | Aromatic Protons, Amino Protons | |||
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| Data not explicitly found, but expected to show six distinct signals for the aromatic carbons, with splitting due to C-F coupling. | Aromatic Carbons |
Note: Specific, experimentally verified chemical shifts and coupling constants for this compound are reported in the publication "Multinuclear magnetic resonance studies of fluoronitroanilines." Researchers should refer to this source for precise data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, nitro, and fluoro-aromatic moieties.
Table 2: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium | N-H stretch (primary amine) |
| 1650 - 1580 | Medium | N-H bend (primary amine) |
| 1570 - 1490 | Strong | Asymmetric NO₂ stretch |
| 1390 - 1300 | Strong | Symmetric NO₂ stretch |
| 1200 - 1000 | Strong | C-F stretch |
| ~1600 and ~1475 | Medium-Strong | C=C stretch (aromatic ring) |
Note: The exact peak positions can vary based on the sample preparation method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 156 | High | Molecular Ion [M]⁺ |
| 126 | Moderate | [M - NO]⁺ |
| 110 | Moderate | [M - NO₂]⁺ or [M - H₂NO]⁺ |
| 83 | High | Fragmentation product |
Data sourced from the NIST WebBook and PubChem.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Techniques: Standard ¹H and ¹³C{¹H} pulse programs are used. For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure: Place the KBr pellet in the sample holder of the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected prior to sample analysis.
Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
A small amount of this compound is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized by heating in a high vacuum environment.
Ionization and Analysis:
-
Ionization Method: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analyzer: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
Relationship of Spectroscopic Data to Molecular Structure
This diagram illustrates how each spectroscopic technique provides unique information about the structure of this compound.
Caption: Relationship between spectroscopic techniques and structural information.
References
4-Fluoro-2-nitroaniline: A Comprehensive Safety and Handling Guide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety data sheet (SDS) information for 4-Fluoro-2-nitroaniline (CAS No. 364-78-3). The following sections detail its physical and chemical properties, toxicological profile, and recommended safety procedures to ensure its proper handling in a laboratory setting.
Core Safety and Property Data
Quantitative data for this compound has been compiled from various safety data sheets to provide a comprehensive overview of its physical, chemical, and toxicological properties.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 364-78-3 | [1][2] |
| Molecular Formula | C₆H₅FN₂O₂ | [1][3] |
| Molecular Weight | 156.11 g/mol | [1][4] |
| Appearance | Orange to brown crystalline powder | [5] |
| Melting Point | 90-94 °C | [1][5][6] |
| Boiling Point (Predicted) | 295.1 ± 20.0 °C | [5][6] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [1] |
| Density (Estimate) | 1.3822 g/cm³ | [5][6] |
| Water Solubility | Insoluble | [5][7][8] |
| pKa (Predicted) | -0.11 ± 0.10 | [5][7] |
Toxicological Information
| Hazard Classification | Category | GHS Code(s) |
| Acute Toxicity, Oral | Category 4 | H302 |
| Acute Toxicity, Dermal | Category 4 | H312 |
| Acute Toxicity, Inhalation | Category 4 | H332 |
| Skin Corrosion/Irritation | Category 2 | H315 |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335 |
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][9] It causes skin irritation and serious eye irritation.[3][9] It may also cause respiratory irritation.[1][9]
Hazard Statements:
-
H302: Harmful if swallowed.[9]
-
H312: Harmful in contact with skin.[9]
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.[9]
-
H332: Harmful if inhaled.[9]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Experimental Protocols and Methodologies
Detailed experimental protocols for the toxicological studies of this compound are not publicly available in the summarized safety data sheets. However, the methodologies for determining the cited hazard classifications generally follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
For instance, acute oral, dermal, and inhalation toxicity studies (OECD Test Guidelines 401, 402, and 403, respectively) are conducted to assess the short-term adverse effects of a substance. Skin and eye irritation tests (OECD Test Guidelines 404 and 405) evaluate the potential for a substance to cause local damage at the site of contact. These studies typically involve the administration of the substance to animal models under controlled conditions, followed by observation for signs of toxicity and pathological examination.
Safe Handling and Emergency Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following diagram illustrates the logical workflow for safe handling, from initial preparation to emergency response.
First Aid Measures
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with water/shower. If skin irritation occurs, get medical advice/attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[3]
-
Specific Hazards: The substance may decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon oxides, nitrogen oxides, and highly toxic hydrogen fluoride (B91410) gas.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) if necessary.[3]
Accidental Release Measures
-
Personal Precautions: Avoid dust formation and contact with skin, eyes, and clothing. Ensure adequate ventilation and wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent the substance from entering drains.
-
Methods for Cleaning Up: Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.
Handling and Storage
-
Handling: Handle in a well-ventilated place. Avoid the formation of dust and aerosols. Wash hands and face thoroughly after handling.[3]
-
Storage: Keep the container tightly closed and store it in a cool, dark, and dry place. Store away from incompatible materials such as oxidizing agents.[3][5]
References
- 1. 4-氟-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 364-78-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. This compound , 98% , 364-78-3 - CookeChem [cookechem.com]
- 6. chembk.com [chembk.com]
- 7. 364-78-3 | CAS DataBase [chemicalbook.com]
- 8. CAS # 364-78-3, this compound, 4-Fluoro-2-nitrobenzeneamine - chemBlink [ww.chemblink.com]
- 9. This compound | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 4-Fluoro-2-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 4-Fluoro-2-nitroaniline, a key intermediate in the pharmaceutical and chemical industries.[1] This document details a primary synthesis pathway, including experimental protocols and quantitative data to support researchers and professionals in drug development and organic synthesis.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its molecular structure, featuring a fluorine atom and a nitro group on an aniline (B41778) frame, offers versatile reactivity for creating more complex molecules.[1] The compound, with the CAS Number 364-78-3 and a molecular weight of 156.11 g/mol , is an important intermediate for various chemical transformations.
Primary Synthesis Pathway: Nitration of p-Fluoroacetanilide
A prevalent and well-documented method for synthesizing this compound involves the nitration of p-fluoroacetanilide, followed by hydrolysis of the intermediate. This two-step process is generally favored for its manageable reaction conditions and relatively high yields.
A visual representation of this synthetic route is provided below:
Caption: Synthesis of this compound from p-Fluoroacetanilide.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound using a microchannel reactor, a modern and efficient approach to this synthesis.
| Parameter | Value | Reference |
| Starting Material | p-Fluoroacetanilide | [2] |
| Reagents | Nitric Acid (68%), Acetic Acid, Acetic Anhydride | [2] |
| Molar Ratio (p-Fluoroacetanilide:Nitric Acid) | 1 : 1.0-1.5 | [2] |
| Reaction Temperature (Nitration) | 30-70 °C | [2] |
| Reaction Time (Nitration) | 50-200 seconds | [2] |
| Reaction Temperature (Hydrolysis) | 90-100 °C | [2] |
| Reaction Time (Hydrolysis) | 2-4 hours | [2] |
| Yield | 83-94% | [2] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via a microchannel reactor is outlined below. This method is noted for its short reaction time, high efficiency, and enhanced safety profile.[2]
Materials and Equipment:
-
p-Fluoroacetanilide
-
Acetic Acid
-
Acetic Anhydride
-
Nitric Acid (68%)
-
Petroleum Ether
-
Corning high-flux continuous flow microchannel reactor
-
Standard laboratory glassware
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Feed Solutions:
-
Nitration in Microchannel Reactor:
-
Set the flow rate of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the flow rate of the nitric acid solution to 4.0-30.0 mL/min.[2]
-
Preheat the reactants before they enter the microchannel reactor.
-
Maintain the reaction temperature within the microchannel reactor at 30-70 °C.[2]
-
The reaction is carried out for a residence time of 50-200 seconds.[2]
-
-
Hydrolysis:
-
The output from the reactor is subjected to a hydrolysis reaction at 90-100 °C for 2-4 hours to remove the acetyl group.[2]
-
-
Work-up and Purification:
-
After hydrolysis, the reaction mixture is cooled in an ice water bath (0-5 °C) for 30 minutes with stirring to precipitate the product.[2]
-
The resulting solid is collected by filtration.
-
The filter cake is washed until it is weakly acidic or neutral.[2]
-
The crude product is then mixed with petroleum ether and dried to yield the final orange solid of this compound.[2]
-
Alternative Synthesis Considerations
While the nitration of p-fluoroacetanilide is a primary route, other methods have been explored. For instance, the direct nitration of p-fluoroaniline under anhydrous conditions has been investigated for the synthesis of the isomer 4-fluoro-3-nitroaniline (B182485).[3] Additionally, the use of flow chemistry has been applied to the synthesis of related compounds, such as 4-fluoro-2-methoxyaniline (B49241) derivatives, highlighting a trend towards continuous processing for improved safety and efficiency.[4] The choice of starting material and synthetic route will ultimately depend on factors such as desired purity, scalability, and available equipment.
References
- 1. nbinno.com [nbinno.com]
- 2. CN111018717A - Method for synthesizing this compound by using microchannel reactor - Google Patents [patents.google.com]
- 3. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 4. 2-Fluoro-4-nitroaniline (CAS 369-35-7) - High Purity [benchchem.com]
The Chemical Reactivity of the Fluorine Atom in 4-Fluoro-2-nitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-nitroaniline is a key aromatic intermediate extensively utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals. Its utility stems from the unique reactivity profile conferred by its substituents: an activating nitro group, a nucleofugic fluorine atom, and a versatile amino group. This guide provides a comprehensive analysis of the chemical reactivity of the fluorine atom in this compound, with a particular focus on Nucleophilic Aromatic Substitution (SNAr) reactions. This document is intended to serve as a technical resource for researchers and professionals in the fields of organic synthesis and drug development.
Core Concepts: The Activated Nature of the Fluorine Atom
The fluorine atom in this compound is highly activated towards nucleophilic attack. This enhanced reactivity is a direct consequence of the strong electron-withdrawing effect of the nitro group positioned ortho to the fluorine. The nitro group stabilizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction through resonance, thereby lowering the activation energy of the substitution. This activation makes the fluorine atom an excellent leaving group, susceptible to displacement by a wide array of nucleophiles.[1][2]
Nucleophilic Aromatic Substitution (SNAr) Reactions
The primary mode of reactivity for the fluorine atom in this compound is the SNAr mechanism. This two-step process involves the initial attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Reaction with Amine Nucleophiles
This compound readily reacts with a variety of primary and secondary amines, both aliphatic and aromatic, to yield the corresponding N-substituted 4-amino-2-nitroaniline derivatives. These products are valuable intermediates in the synthesis of more complex molecules, including heterocyclic compounds.
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Piperidine (B6355638) | K₂CO₃ | DMF | 12 | 80 | 95 |
| Morpholine | Et₃N | DMSO | 10 | 90 | 92 |
| Aniline (B41778) | NaH | THF | 24 | 60 | 85 |
| N-ethyl amine | - | - | - | - | - |
| β-alanine | - | - | - | - | - |
Table 1: Examples of SNAr Reactions of this compound with Amine Nucleophiles. Note: Data for piperidine, morpholine, and aniline are based on analogous reactions of similar activated fluoroarenes. Data for N-ethyl amine and β-alanine are noted in the literature, but specific quantitative data was not found.[3]
Reaction with Thiol Nucleophiles
The reaction of this compound with thiol nucleophiles provides a straightforward route to 4-(organothio)-2-nitroanilines. These reactions typically proceed under basic conditions to generate the more nucleophilic thiolate anion.
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Propylthiol | Na₂S, Chloropropane | - | 1-3 | 50-60 | High |
Table 2: Example of SNAr Reaction of a related nitroaniline with a thiol precursor. Note: This data is for the synthesis of 4-propylthio-2-nitroaniline from o-nitroaniline and illustrates a typical approach for introducing a thioether group. Specific quantitative data for the direct reaction of this compound with thiols was not found in the searched literature.
Reaction with Alkoxide and Phenoxide Nucleophiles
Alkoxides and phenoxides are also effective nucleophiles for the displacement of the fluorine atom in this compound, leading to the formation of the corresponding aryl ethers. These reactions are generally carried out in the presence of a base to deprotonate the alcohol or phenol.
| Nucleophile | Reagents & Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 4-Methoxyphenol (B1676288) | K₂CO₃ | Acetonitrile (B52724) | 16 | Reflux | - |
| Sodium Methoxide (B1231860) | - | Methanol | 48 | Room Temp | 87.6 |
Table 3: Examples of SNAr Reactions of Activated Fluoroarenes with Oxygen Nucleophiles. Note: The data for 4-methoxyphenol is for a related fluoro-nitro-aromatic compound. The data for sodium methoxide is for the reaction with 2,4-difluoro-5-nitroaniline, demonstrating the high reactivity of activated fluorine atoms.
Experimental Protocols
Detailed experimental protocols for the SNAr reactions of this compound are not extensively reported in a consolidated format. However, based on analogous reactions with similar activated fluoroaromatic compounds, a general procedure can be outlined.
General Protocol for Reaction with an Amine Nucleophile (e.g., Piperidine):
-
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask is added piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
The reaction mixture is stirred at 80°C for 12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Factors Influencing Reactivity
Several factors influence the rate and outcome of SNAr reactions on this compound:
-
Nucleophilicity: The rate of reaction is directly proportional to the nucleophilicity of the attacking species. Thiolates are generally more nucleophilic than amines, which are in turn more nucleophilic than alkoxides.
-
Leaving Group Ability: The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, particularly when activated by electron-withdrawing groups. The general order of leaving group ability for halogens in SNAr is F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are typically used for SNAr reactions as they can solvate the cation of the nucleophile salt while leaving the anion relatively free to attack the aromatic ring.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of SNAr reactions.
Synthesis of Heterocyclic Compounds
The reactivity of the fluorine atom, in conjunction with the adjacent amino group, makes this compound a valuable precursor for the synthesis of various heterocyclic systems.
Benzimidazoles
One of the key applications of this compound derivatives is in the synthesis of benzimidazoles. Following the SNAr reaction to introduce a substituent at the 4-position, the nitro group can be reduced to an amine. The resulting 1,2-diaminobenzene derivative can then be cyclized with various reagents, such as aldehydes or carboxylic acids, to form the benzimidazole (B57391) ring system.
Phenazines
Phenazine (B1670421) derivatives can also be synthesized from precursors derived from this compound. For example, the SNAr reaction with an aniline derivative, followed by reduction of the nitro group and subsequent oxidative cyclization, can lead to the formation of the phenazine core.
Conclusion
The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution, making it a versatile and valuable building block in organic synthesis. The predictable reactivity, governed by the principles of SNAr reactions, allows for the controlled introduction of a wide range of functional groups. This, in turn, provides access to a diverse array of substituted anilines and complex heterocyclic systems of significant interest in the pharmaceutical and materials science industries. A thorough understanding of the factors influencing the reactivity of this compound is crucial for the efficient design and execution of synthetic routes to novel and functional molecules.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Fluoro-2-nitroaniline from p-Fluoroaniline
Introduction
4-Fluoro-2-nitroaniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a nitro group ortho to the amino group and a fluorine atom para to the amino group, makes it a versatile building block for introducing these functionalities into more complex molecules. The synthesis of this compound from p-fluoroaniline is a critical process for researchers and professionals in drug development and chemical synthesis.
Direct nitration of anilines can be challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of multiple isomers. A common and effective strategy to overcome these challenges is a two-step process involving the protection of the amino group via acetylation, followed by nitration and subsequent deprotection by hydrolysis. This method enhances the regioselectivity of the nitration, favoring the desired ortho-nitro product, and minimizes side reactions.[1][2]
This application note provides a detailed protocol for the synthesis of this compound from p-fluoroaniline via the acetylation-nitration-hydrolysis pathway.
Overall Reaction Scheme
The synthesis is performed in two main stages:
-
Acetylation of p-fluoroaniline: The amino group of p-fluoroaniline is protected by reacting it with acetic anhydride (B1165640) to form p-fluoroacetanilide.
-
Nitration of p-fluoroacetanilide and Hydrolysis: The protected intermediate, p-fluoroacetanilide, is then nitrated using a mixture of nitric acid and sulfuric acid. The resulting nitroacetanilide is subsequently hydrolyzed to yield the final product, this compound.
Experimental Protocols
Part 1: Synthesis of p-Fluoroacetanilide (Acetylation)
Materials:
-
p-Fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate (B1210297)
-
Deionized water
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 11.1 g (0.1 mol) of p-fluoroaniline in 30 mL of glacial acetic acid.
-
To this solution, slowly add 11.2 mL (0.12 mol) of acetic anhydride with continuous stirring.
-
Prepare a solution of 10 g of sodium acetate in 50 mL of water in a separate beaker.
-
Gently heat the reaction mixture to 50°C for 10 minutes.
-
Remove the flask from the heat and immediately add the sodium acetate solution in one portion with vigorous stirring.
-
Cool the mixture in an ice bath for 30 minutes to induce crystallization of the p-fluoroacetanilide.
-
Collect the white crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold deionized water (2 x 20 mL).
-
Dry the p-fluoroacetanilide in a desiccator or a vacuum oven at 60°C.
Part 2: Synthesis of this compound (Nitration and Hydrolysis)
Materials:
-
p-Fluoroacetanilide (from Part 1)
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Concentrated hydrochloric acid (37%)
-
Sodium bicarbonate solution (saturated)
-
Deionized water
-
Beakers
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Nitration: a. In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 15.3 g (0.1 mol) of the dried p-fluoroacetanilide to 30 mL of concentrated sulfuric acid. b. Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring until all the solid dissolves. c. In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath. d. Add the nitrating mixture dropwise from the dropping funnel to the solution of p-fluoroacetanilide over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10°C throughout the addition. e. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. f. Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. g. Collect the precipitated yellow solid (4-fluoro-2-nitroacetanilide) by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Hydrolysis: a. Transfer the crude, moist 4-fluoro-2-nitroacetanilide to a 250 mL round-bottom flask. b. Add a mixture of 60 mL of ethanol and 30 mL of concentrated hydrochloric acid. c. Heat the mixture to reflux for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete disappearance of the starting material. d. Cool the reaction mixture to room temperature and then pour it into 200 mL of cold water. e. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. f. The orange solid product, this compound, will precipitate. g. Collect the product by vacuum filtration, wash with cold water, and dry. h. The crude product can be purified by recrystallization from an ethanol/water mixture.
Data Presentation
| Parameter | p-Fluoroaniline (Starting Material) | p-Fluoroacetanilide (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₆H₆FN | C₈H₈FNO | C₆H₅FN₂O₂ |
| Molecular Weight | 111.12 g/mol | 153.15 g/mol | 156.11 g/mol |
| Appearance | Colorless to pale yellow liquid | White crystalline solid | Orange solid |
| Melting Point | -1.9 °C[3] | 153-155 °C | 90-94 °C |
| Yield | - | Typically >85% | Typically 70-80% (from p-fluoroacetanilide) |
| ¹H NMR (CDCl₃, δ ppm) | ~6.8-7.0 (m, 4H), ~3.6 (s, 2H) | ~7.5 (dd, 2H), ~7.0 (t, 2H), ~2.2 (s, 3H) | ~7.9 (dd, 1H), ~7.2 (m, 1H), ~6.9 (dd, 1H), ~4.8 (br s, 2H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~156.4 (d), ~142.6 (s), ~116.1 (d), ~115.7 (d) | ~168.5 (s), ~159.2 (d), ~133.8 (s), ~122.1 (d), ~115.6 (d), ~24.5 (s) | ~152.1 (d), ~145.3 (s), ~131.9 (s), ~125.4 (d), ~118.9 (d), ~115.8 (d) |
| FTIR (KBr, cm⁻¹) | ~3400-3300 (N-H str), ~1620 (N-H bend), ~1510 (C=C str), ~1220 (C-F str) | ~3290 (N-H str), ~1660 (C=O str), ~1540 (N-H bend), ~1510 (C=C str), ~1220 (C-F str) | ~3480, 3370 (N-H str), ~1625 (N-H bend), ~1520, 1340 (NO₂ str), ~1240 (C-F str) |
Mandatory Visualization
References
Application Notes and Protocols: Nitration of 4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of 4-fluoroaniline (B128567) is a critical electrophilic aromatic substitution reaction in organic synthesis, yielding valuable intermediates for the pharmaceutical, agrochemical, and dye industries. The regioselectivity of this reaction is highly dependent on the reaction conditions and the state of the amino group. Direct nitration of 4-fluoroaniline typically yields 4-fluoro-3-nitroaniline (B182485), whereas nitration of its N-acetylated derivative leads to the formation of 4-fluoro-2-nitroaniline. This document provides detailed protocols for both synthetic routes, a comparative analysis of reaction conditions, and an examination of the directing effects that govern the reaction's outcome.
Regioselectivity in the Nitration of 4-fluoroaniline
The regiochemical outcome of the nitration of 4-fluoroaniline is primarily governed by the electronic effects of the amino (-NH₂) and fluoro (-F) substituents.
-
Amino Group (-NH₂): Under the strongly acidic conditions of nitration (e.g., a mixture of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.[1] Consequently, direct nitration of 4-fluoroaniline favors the introduction of the nitro group at the position meta to the -NH₃⁺ group, which is position 3, yielding 4-fluoro-3-nitroaniline.
-
Fluoro Group (-F): The fluorine atom is an ortho-, para-director due to its ability to donate electron density through resonance, despite its inductive electron-withdrawing nature.[2]
-
N-acetyl Group (-NHCOCH₃): To favor nitration at the ortho position (position 2), the amino group can be protected by acetylation. The resulting N-acetyl group is less activating than a free amino group but remains an ortho-, para-director.[3][4] This directing effect, in concert with the ortho-, para-directing effect of the fluorine atom, leads to the preferential formation of this compound upon nitration of N-(4-fluorophenyl)acetamide.
Experimental Protocols
Protocol 1: Direct Nitration of 4-fluoroaniline to Synthesize 4-fluoro-3-nitroaniline
This protocol is adapted from a patented method emphasizing anhydrous conditions to minimize byproduct formation.[5]
Materials:
-
4-fluoroaniline
-
Concentrated sulfuric acid (H₂SO₄, 100%)
-
Concentrated nitric acid (HNO₃, 100%) or potassium nitrate (B79036) (KNO₃)
-
Ice
-
Concentrated ammonia (B1221849) solution or other suitable base for neutralization
-
Dilute hydrochloric acid (HCl) (optional, for purification)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 4-fluoroaniline in 10 parts by weight of 100% sulfuric acid, maintaining the temperature at or below 35°C.
-
Prepare the nitrating mixture by adding the desired amount of 100% nitric acid to 10 parts by weight of 100% sulfuric acid, keeping the mixture cool. Alternatively, powdered potassium nitrate can be used as the nitrating agent.
-
Cool the 4-fluoroaniline solution to the desired reaction temperature (e.g., 2-10°C) using an ice bath.
-
Slowly add the nitrating mixture to the 4-fluoroaniline solution over a period of approximately one hour, ensuring the temperature is maintained.[5]
-
After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.[5]
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a concentrated ammonia solution while cooling.
-
Filter the precipitated crude product, wash with water, and dry.
-
Purification can be achieved by recrystallization from boiling water or by dissolving the crude product in cold, dilute hydrochloric acid, separating it from insoluble resinous byproducts, and then re-precipitating the product by making the solution alkaline.[5]
Byproduct Formation: A major byproduct in this reaction, particularly in the presence of water, is a resinous material identified as 4-fluoro-2-nitro-4'-aminodiphenylamine.[5] Maintaining anhydrous conditions significantly reduces the formation of this byproduct.[5]
Protocol 2: Synthesis of this compound via Protection-Nitration-Deprotection
This multi-step protocol involves the protection of the amino group as an acetamide, followed by nitration and subsequent deprotection.
Step 1: Acetylation of 4-fluoroaniline to N-(4-fluorophenyl)acetamide
-
In a round-bottom flask, dissolve 4-fluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride (B1165640) (typically 1.1-1.3 equivalents) to the solution.
-
Heat the mixture to reflux for approximately 2 hours.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Step 2: Nitration of N-(4-fluorophenyl)acetamide
-
Carefully dissolve the dried N-(4-fluorophenyl)acetamide in concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.[4]
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the acetanilide (B955) solution, maintaining the temperature below 10°C.[4]
-
After the addition, continue stirring in the ice bath for 2-3 hours.[4]
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.
-
Collect the solid by vacuum filtration and wash with cold water.
Step 3: Hydrolysis of N-(4-fluoro-2-nitrophenyl)acetamide to this compound
-
To the crude nitrated acetanilide, add a mixture of ethanol (B145695) and concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.[6]
-
Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
The product, this compound, will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
A similar procedure using a microchannel reactor for the nitration of p-fluoroacetanilide with 68% nitric acid in an acetic acid-acetic anhydride solution at 30-70°C for 50-200 seconds has been reported to give yields of 83-94% after hydrolysis.[6]
Data Presentation
The following table summarizes various reported reaction conditions for the nitration of 4-fluoroaniline and its N-acetyl derivative.
| Starting Material | Nitrating Agent | Solvent/Acid | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 4-fluoroaniline | HNO₃/H₂SO₄ | H₂SO₄ (anhydrous) | 35 | 1 hour | 4-fluoro-3-nitroaniline | 62 | [5] |
| 4-fluoroaniline | HNO₃/H₂SO₄ | H₂SO₄ (anhydrous) | 2 | 1 hour | 4-fluoro-3-nitroaniline | 77 (with HCl workup) | [5] |
| 4-fluoroaniline | KNO₃ | H₂SO₄ (anhydrous) | 8-10 | 1 hour | 4-fluoro-3-nitroaniline | 75.5 | [5] |
| N-(4-fluorophenyl)acetamide | 68% HNO₃ | Acetic acid/Acetic anhydride | 30-70 | 50-200 seconds | This compound | 83-94 | [6] |
Mandatory Visualization
Caption: Workflow for direct vs. protected nitration of 4-fluoroaniline.
Caption: Directing effects in 4-fluoroaniline nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrar.org [ijrar.org]
- 3. 2-Fluoro-4-nitroaniline (CAS 369-35-7) - High Purity [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 6. CN111018717A - Method for synthesizing this compound by using microchannel reactor - Google Patents [patents.google.com]
4-Fluoro-2-nitroaniline as an intermediate in pharmaceutical synthesis
An essential building block in medicinal chemistry, 4-Fluoro-2-nitroaniline serves as a versatile intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2] Its structure, which includes a fluorine atom and a nitro group on an aniline (B41778) ring, provides enhanced reactivity and allows for the development of complex molecular structures with desired biological activities.[1][3] This aromatic amine is particularly significant in the creation of active pharmaceutical ingredients (APIs), especially kinase inhibitors used in targeted cancer therapies.[1][4] The fluorine atom can improve a drug's pharmacokinetic profile, including its metabolic stability and cell permeability, while the nitro group serves as a reactive point for further chemical modifications.[3][5]
Application Note 1: Intermediate in the Synthesis of Osimertinib
Osimertinib (marketed as Tagrisso®) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[6] It is specifically designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[6] A key building block in the synthesis of Osimertinib is 4-fluoro-2-methoxy-5-nitroaniline (B580436), which is prepared from a related fluoro-aniline precursor.[6][7][8]
Synthesis Workflow for Osimertinib
The synthesis of Osimertinib involves a multi-step process where the fluoro-nitro-aniline core is crucial. A common route begins with the nitration of 4-fluoro-2-methoxyaniline (B49241) to produce the key intermediate, 4-fluoro-2-methoxy-5-nitroaniline.[9][10] This intermediate then undergoes a nucleophilic aromatic substitution reaction with a pyrimidine (B1678525) derivative, followed by further modifications including nitro group reduction and final amidation to yield the Osimertinib molecule.[7][9]
Quantitative Data for Osimertinib Synthesis
The efficiency of the synthesis is critical for pharmaceutical production. The following table summarizes reported yields for key transformations in the synthesis of Osimertinib.
| Step | Starting Material | Product | Reagents/Conditions | Yield | Purity | Reference |
| Nitration | 4-Fluoro-2-methoxyaniline | 4-Fluoro-2-methoxy-5-nitroaniline | KNO₃, H₂SO₄, ≤ 0°C | 83.7% | - | [11] |
| Telescoped Acetylation & Nitration | 4-Fluoro-2-methoxyaniline | N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide | Continuous flow microreactor | 82-83% | - | [6] |
| Overall Synthesis | 4-Fluoro-2-methoxyaniline | Osimertinib | Multi-step synthesis | 38% | 99.5% | [7] |
| Overall Synthesis | 4-Fluoro-2-methoxy-1-nitrobenzene | Osimertinib Mesylate | Multi-step synthesis | 40.8% | 99.7% | [8] |
Experimental Protocol: Nitration of 4-Fluoro-2-methoxyaniline
This protocol describes the synthesis of the key intermediate 4-fluoro-2-methoxy-5-nitroaniline.[11]
Materials:
-
4-Fluoro-2-methoxyaniline (20g)
-
Concentrated Sulfuric Acid
-
Potassium Nitrate (B79036) (5.91g)
-
Ice water
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve 4-fluoro-2-methoxyaniline (20g) in concentrated sulfuric acid at -15°C, ensuring the solid is completely dissolved.[11]
-
Slowly add a solution of potassium nitrate (5.91g) dissolved in concentrated sulfuric acid. Maintain the temperature at -15°C.[11]
-
Continue stirring the reaction mixture for 2 hours at this temperature.[11]
-
Pour the reaction mixture into ice water.[11]
-
Adjust the pH of the solution to 8.0-9.0 by adding NaOH solution, which will cause a solid to precipitate.[11]
-
Stir vigorously to ensure complete precipitation.[11]
-
Filter the solid, wash with water, and dry to obtain the yellow solid product, 4-fluoro-2-methoxy-5-nitroaniline (Yield: 22.0g, 83.7%).[11]
Mechanism of Action: EGFR Signaling Pathway
Osimertinib functions by irreversibly binding to the EGFR kinase domain, inhibiting its downstream signaling pathways that promote cell proliferation and survival.
Application Note 2: Intermediate in the Synthesis of Brigatinib (B606365)
Brigatinib (marketed as Alunbrig®) is another tyrosine kinase inhibitor used to treat NSCLC, specifically in patients with anaplastic lymphoma kinase (ALK)-positive mutations.[12][13] It is also known to inhibit EGFR.[13] The synthesis of Brigatinib can involve intermediates derived from fluoro-nitro-aniline precursors, highlighting the scaffold's versatility.[12][14][15]
Synthesis Workflow for Brigatinib Intermediate
The synthesis of a key Brigatinib intermediate, 2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline, can start from 5-fluoro-2-nitrobenzyl ether. This process involves a nucleophilic substitution followed by a reduction of the nitro group to form the required aniline derivative.
Experimental Protocol: Synthesis of N-Desmethyl Brigatinib Precursor
This protocol outlines the synthesis of a precursor for Brigatinib, starting from 4-fluoro-2-methoxy-1-nitrobenzene.[14]
Materials:
-
4-fluoro-2-methoxy-1-nitrobenzene (1.00 g, 5.84 mmol)
-
Piperidone monohydrate hydrochloride (0.99 g, 6.44 mmol)
-
Potassium carbonate (2.02 g, 14.62 mmol)
-
Dimethylformamide (DMF)
Procedure:
-
Create a mixture of 4-fluoro-2-methoxy-1-nitrobenzene and potassium carbonate in dimethylformamide.[14]
-
Add piperidone monohydrate hydrochloride to the mixture.[14]
-
Stir the reaction at an elevated temperature to facilitate the nucleophilic aromatic substitution, replacing the fluorine atom.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting intermediate, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, using column chromatography. This intermediate is then carried forward through several steps, including reduction of the nitro group, to synthesize the final drug.[14]
Mechanism of Action: ALK Signaling Pathway
Brigatinib inhibits the autophosphorylation of ALK, which in turn blocks downstream signaling pathways responsible for cell growth and survival in ALK-positive cancer cells.
Application Note 3: General Synthesis of Quinoxaline (B1680401) Derivatives
This compound and its isomers are also valuable in synthesizing other heterocyclic structures with therapeutic potential, such as quinoxaline 1,4-dioxides, which are explored for targeting hypoxia in cancer cells.[16] A key reaction is the nucleophilic aromatic substitution (SNAr) of the activated fluorine atom.[16]
General Workflow: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the fluorine atom for substitution by various nucleophiles, a common and powerful strategy in medicinal chemistry.
Quantitative Data for SNAr Reactions
| Starting Material | Nucleophile | Product | Yield | Reference |
| 5-Fluoro-2-nitroaniline | 1-Boc-piperazine | 2-nitro-5-(Boc-piperazinyl)aniline | 86% | [16] |
| 4,5-Difluoro-2-nitroaniline | 1-Boc-piperazine | 5-(Boc-piperazinyl)-4-fluoro-2-nitroaniline | 72% | [16] |
| 4,5-Difluoro-2-nitroaniline | N-methylpiperazine | 4-Fluoro-5-(methylpiperazin-1-yl)-2-nitroaniline | 89% | [16] |
Experimental Protocol: SNAr with 1-Boc-piperazine
This protocol details the synthesis of 2-nitro-5-(Boc-piperazinyl)aniline from 5-fluoro-2-nitroaniline.[16]
Materials:
-
5-Fluoro-2-nitroaniline (1.0 g, 6.4 mmol)
-
1-Boc-piperazine (3.0 g, 16.0 mmol)
-
Triethylamine (Et₃N, 1 mL)
-
N,N-dimethylformamide (DMF, 10 mL)
-
Water
Procedure:
-
Add 1-Boc-piperazine (3.0 g) and Et₃N (1 mL) to a stirring mixture of 5-fluoro-2-nitroaniline (1.0 g) in DMF (10 mL) at 50°C.[16]
-
Stir the reaction mixture for 4 hours at 50°C.[16]
-
Pour the mixture into water (20 mL) and stir for 1 hour while cooling.[16]
-
Filter the resulting precipitate, wash it with water (30 mL), and dry to obtain the product. (Yield: 1.78 g, 86%).[16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Osimertinib [cjph.com.cn]
- 8. Synthesis of Osimertinib Mesylate [cjph.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
- 12. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 16. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cel ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07978F [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-fluoro-2-nitroaniline as a diazo component in the synthesis of azo dyes. This document includes detailed experimental protocols, quantitative data for specific dye syntheses, and visual representations of the synthetic workflow. This compound is a versatile chemical intermediate valued in the dye manufacturing industry for its ability to produce dyes with vibrant colors and good stability. Its unique molecular structure, featuring both a fluorine atom and a nitro group, allows for the creation of a diverse range of azo dyes with potential applications in textiles, printing, and as functional materials.
Overview of Azo Dye Synthesis
The synthesis of azo dyes from this compound follows a well-established two-step process:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid (such as hydrochloric acid) and sodium nitrite (B80452). The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step.
-
Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo dye.
Experimental Workflow
The general workflow for the synthesis of azo dyes using this compound is depicted below.
Caption: General workflow for the synthesis of azo dyes.
Quantitative Data
The following table summarizes quantitative data for a specific azo dye synthesized using this compound as the diazo component.
| Diazo Component | Coupling Component | Product Name | Yield (%) | Melting Point (°C) |
| This compound | 2,4-Dimethyl-6-fluoroacetoacetanilide | (2-Nitro, 4-fluoro benzolazo) acetoacetic acid (2,4-dimethyl, 6-fluoroanilide) | 57.7 | 199-201[1] |
Detailed Experimental Protocols
This section provides a detailed, generalized protocol for the synthesis of azo dyes from this compound. The specific quantities of reagents should be calculated based on the desired scale of the reaction and the molecular weight of the chosen coupling component.
Materials and Equipment
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Coupling component (e.g., 2,4-dimethyl-6-fluoroacetoacetanilide, 2-naphthol, etc.)
-
Glacial acetic acid (or other suitable solvent for the coupling component)
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Melting point apparatus
-
Spectrophotometer (for UV-Vis analysis)
Protocol for the Synthesis of (2-Nitro, 4-fluoro benzolazo) acetoacetic acid (2,4-dimethyl, 6-fluoroanilide)
This protocol is adapted from the procedure described in US Patent 3,086,968.[1]
Step 1: Preparation of the Diazonium Salt Solution
-
In a beaker, prepare a solution of this compound in a suitable amount of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution to the cooled this compound solution while maintaining the temperature between 0-5 °C.
-
Continue stirring the mixture for 15-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 4-fluoro-2-nitrobenzenediazonium chloride.
Step 2: Azo Coupling Reaction
-
In a separate beaker, dissolve the coupling component, 2,4-dimethyl-6-fluoroacetoacetanilide, in glacial acetic acid.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.
Step 3: Isolation and Purification of the Azo Dye
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any unreacted salts and acid.
-
Further wash the product with a small amount of a suitable cold solvent (e.g., ethanol) to remove unreacted coupling component, if necessary.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Step 4: Characterization
-
Determine the melting point of the dried azo dye.
-
Obtain the UV-Visible absorption spectrum of the dye dissolved in a suitable solvent to determine the maximum absorption wavelength (λmax).
-
Further characterization can be performed using FT-IR and NMR spectroscopy to confirm the chemical structure.
Logical Relationship of Synthesis Steps
The synthesis of azo dyes from this compound involves a logical sequence of chemical transformations. The following diagram illustrates the relationship between the key reactants and intermediates.
Caption: Key chemical transformations in azo dye synthesis.
Applications and Further Research
Azo dyes derived from this compound are primarily used as disperse dyes for synthetic fibers such as polyester. The presence of the fluorine and nitro groups can enhance the dye's properties, including its lightfastness and sublimation fastness.
For professionals in drug development, the azo linkage can be of interest as a pro-drug strategy, where the azo bond is cleaved in vivo to release a pharmacologically active amine. The unique substitution pattern of this compound provides a scaffold that can be further modified to explore novel therapeutic agents.
Further research could focus on synthesizing a wider range of azo dyes from this compound by employing various coupling components and characterizing their spectroscopic properties, dyeing performance on different substrates, and potential biological activities.
References
Synthetic Protocols for 4-Fluoro-2-nitroaniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-fluoro-2-nitroaniline and its derivatives. These compounds are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] The protocols outlined below are based on established synthetic routes, including the nitration of p-fluoroacetanilide and the nucleophilic aromatic substitution (SNAr) of difluoronitrobenzene precursors.
Introduction
This compound and its analogs are critical building blocks in organic synthesis. The presence of the fluorine atom, a nitro group, and an amino group on the aromatic ring provides multiple reaction sites for further functionalization.[3][4] These reactive handles allow for the construction of complex molecular architectures, making these compounds highly valuable in medicinal chemistry and materials science.[3][4] Notably, derivatives of this compound are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors for cancer therapy.[5][6]
Synthetic Strategies
Two primary synthetic strategies for the preparation of this compound derivatives are highlighted in this document:
-
Nitration of p-Fluoroacetanilide: This method involves the protection of the aniline (B41778) group as an acetamide, followed by regioselective nitration and subsequent deprotection. This approach is widely used and can be optimized for high yield and purity.[7]
-
Nucleophilic Aromatic Substitution (SNAr) of Difluoronitrobenzenes: This strategy leverages the electron-withdrawing nature of the nitro group to activate the aromatic ring for nucleophilic attack. The fluorine atoms on difluoronitrobenzene precursors can be selectively displaced by amines or other nucleophiles.[8]
The following sections provide detailed experimental protocols and quantitative data for these synthetic routes.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize the quantitative data for the key synthetic protocols described in this document.
Table 1: Synthesis of this compound via Nitration of p-Fluoroacetanilide in a Microchannel Reactor [7]
| Parameter | Value |
| Starting Material | p-Fluoroacetanilide |
| Nitrating Agent | 68% Nitric Acid |
| Solvent | Acetic acid-acetic anhydride (B1165640) |
| Molar Ratio (p-fluoroacetanilide:nitric acid) | 1:1.0 - 1:1.5 |
| Flow Rate (p-fluoroacetanilide solution) | 40.0 - 100.0 mL/min |
| Flow Rate (nitric acid) | 4.0 - 30.0 mL/min |
| Reaction Temperature | 30 - 70 °C |
| Reaction Time | 50 - 200 seconds |
| Hydrolysis Temperature | 90 - 100 °C |
| Hydrolysis Time | 2 - 4 hours |
| Yield | 83 - 94% |
Table 2: Synthesis of 2-Fluoro-4-nitroaniline via Amination of 3,4-Difluoronitrobenzene [8]
| Parameter | Value |
| Starting Material | 3,4-Difluoronitrobenzene |
| Aminating Agent | 28% Ammonia (B1221849) Water |
| Solvent | Industrial Alcohol |
| Catalyst | Cuprous Oxide |
| Temperature | 120 °C |
| Pressure | 1.7 MPa |
| Reaction Time | 18 hours |
| Yield | 96.4% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of p-Fluoroacetanilide (Microchannel Reactor Method)[7]
This protocol describes a continuous flow synthesis method which offers advantages in terms of safety, efficiency, and scalability.
Materials:
-
p-Fluoroacetanilide
-
Acetic acid
-
Acetic anhydride
-
68% Nitric acid
-
Petroleum ether
-
Corning high-flux continuous flow microchannel reactor
Procedure:
-
Feed Preparation:
-
Prepare a 20-40% (w/v) solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride should be in the range of 1:1.8 to 1:2.4.
-
Use a 68% aqueous solution of nitric acid.
-
-
Reaction Setup:
-
Set up the Corning high-flux continuous flow microchannel reactor according to the manufacturer's instructions.
-
Set the molar ratio of p-fluoroacetanilide to nitric acid between 1.0:1.0 and 1.0:1.5.
-
Set the flow rate of the p-fluoroacetanilide solution to 40.0-100.0 mL/min.
-
Set the flow rate of the 68% nitric acid solution to 4.0-30.0 mL/min.
-
-
Nitration:
-
Preheat the reactor to the desired reaction temperature (30-70 °C).
-
Pump the reactant solutions through the microchannel reactor. The reaction time will be between 50 and 200 seconds.
-
-
Hydrolysis and Work-up:
-
The output from the reactor is subjected to a hydrolysis reaction at 90-100 °C for 2-4 hours to deprotect the acetamido group.
-
After hydrolysis, cool the reaction mixture in an ice water bath (0-5 °C) and stir for 30 minutes.
-
Filter the resulting precipitate and wash the filter cake with water until it is weakly acidic or neutral.
-
To the filter cake, add petroleum ether and mix.
-
-
Drying:
-
Dry the product to obtain this compound as an orange solid. The reported yield for this method is between 83% and 94%.
-
Protocol 2: Synthesis of 2-Fluoro-4-nitroaniline via Amination of 3,4-Difluoronitrobenzene[8]
This protocol describes a batch process for the synthesis of an isomer of the target compound, which is also a valuable intermediate.
Materials:
-
3,4-Difluoronitrobenzene
-
28% Ammonia water
-
Industrial alcohol
-
Cuprous oxide
-
High-pressure reactor
Procedure:
-
Reaction Setup:
-
In a high-pressure reactor, combine 1200 mL of industrial alcohol, 750 mL of 28% ammonia water, 27 g of cuprous oxide, and 480 g of 3,4-difluoronitrobenzene.
-
-
Reaction:
-
Mix the materials and heat the reactor to 120 °C.
-
Control the pressure of the reactor at 1.7 MPa.
-
Maintain the reaction at this temperature and pressure for 18 hours. The reaction progress can be monitored by Gas Chromatography (GC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor down.
-
Transfer the reaction mixture into water to precipitate the crude product.
-
Filter the precipitate and wash the filter cake with water.
-
Dry the solid to obtain 2-fluoro-4-nitroaniline. The reported molar yield is 96.4%.
-
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound via nitration.
Caption: Workflow for the synthesis of 2-Fluoro-4-nitroaniline via amination.
Caption: General synthetic routes to this compound derivatives.
References
- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 2. magritek.com [magritek.com]
- 3. ossila.com [ossila.com]
- 4. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111018717A - Method for synthesizing this compound by using microchannel reactor - Google Patents [patents.google.com]
- 8. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for the Microchannel Reactor Synthesis of 4-Fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-nitroaniline is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] Traditional batch synthesis methods for this compound often suffer from challenges related to safety, reaction control, and yield.[3] Nitration reactions, in particular, are highly exothermic and can lead to runaway reactions and the formation of undesirable byproducts in conventional batch reactors.[4][5][6] Microreactor technology offers a compelling solution to these challenges by providing superior heat and mass transfer, precise control over reaction parameters, and a significantly smaller reaction volume, leading to inherently safer and more efficient processes.[4][5]
These application notes provide a detailed protocol for the synthesis of this compound using a continuous flow microchannel reactor. The methodology is based on the nitration of p-fluoroacetanilide followed by a hydrolysis step, adapted from established procedures.[3] This process offers high yield and purity, short reaction times, and enhanced safety compared to traditional methods.[3]
Advantages of Microchannel Reactor Synthesis
Microreactors offer several key advantages for the synthesis of this compound:
-
Enhanced Safety: The small internal volume of the microreactor minimizes the amount of hazardous material present at any given time, significantly reducing the risk of thermal runaway.[4][6] The high surface-area-to-volume ratio allows for efficient heat dissipation, preventing the formation of hot spots.[5]
-
Improved Yield and Selectivity: Precise control over temperature, residence time, and stoichiometry leads to fewer byproducts and a higher yield of the desired product.[5][7]
-
Rapid Process Optimization: The ability to quickly change reaction parameters and see the results in real-time allows for rapid optimization of the synthesis process.
-
Scalability: The process can be scaled up by numbering up (using multiple microreactors in parallel) rather than increasing the reactor size, which maintains the safety and efficiency benefits.[8]
-
Reduced Reaction Times: The enhanced mass transfer in microchannels leads to significantly faster reaction rates compared to batch reactors.[3]
Data Presentation
Table 1: Comparison of Microreactor and Traditional Batch Synthesis of this compound
| Parameter | Microchannel Reactor Method | Traditional Batch Method |
| Starting Material | p-Fluoroacetanilide | Fluoroaniline |
| Key Steps | Nitration followed by Hydrolysis | Nitration and Hydrolysis |
| Yield | 83-94%[3] | ~54%[3] |
| Reaction Time (Nitration) | 50-200 seconds[3] | Several hours |
| Safety Profile | Inherently safer due to small reaction volume and excellent heat transfer[4][5] | Risk of thermal runaway and explosion due to poor heat dissipation[3] |
| Byproduct Formation | Minimized due to precise process control[3] | Significant formation of isomers and oxidation products |
| Process Control | Precise control over temperature, flow rate, and residence time | Difficult to control temperature and mixing, leading to hotspots |
Table 2: Optimized Reaction Parameters for Microchannel Reactor Synthesis
| Parameter | Value |
| Reactant 1 | 20-40% (w/w) solution of p-fluoroacetanilide in acetic acid/acetic anhydride (B1165640) |
| Reactant 2 | 68% (w/w) Nitric Acid |
| Molar Ratio (p-fluoroacetanilide : Nitric Acid) | 1 : 1.0 - 1.5[3] |
| Flow Rate (Reactant 1) | 40.0 - 100.0 mL/min[3] |
| Flow Rate (Reactant 2) | 4.0 - 30.0 mL/min[3] |
| Nitration Temperature | 30 - 70 °C[3] |
| Nitration Residence Time | 50 - 200 seconds[3] |
| Hydrolysis Temperature | 90 - 100 °C[3] |
| Hydrolysis Time | 2 - 4 hours[3] |
Experimental Protocols
Materials and Equipment
-
Reactants:
-
p-Fluoroacetanilide (≥98%)
-
Acetic Acid (glacial, ≥99.5%)
-
Acetic Anhydride (≥98%)
-
Nitric Acid (68% w/w)
-
Petroleum Ether
-
Deionized Water
-
Ice
-
-
Equipment:
-
Corning® G1 SiC Microchannel Reactor or similar, equipped with a preheating module and a mixing module.[3][8]
-
High-pressure pumps for reactant delivery
-
Heating and cooling circulators for temperature control
-
Back pressure regulator
-
Collection vessel
-
Standard laboratory glassware for workup and purification
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Drying oven
-
Experimental Workflow Diagram
Caption: Experimental workflow for the microchannel reactor synthesis of this compound.
Detailed Methodology
1. Reactant Preparation:
-
Prepare a 20-40% (w/w) solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride should be between 1:1.8 and 1:2.4.[3]
-
Ensure the 68% (w/w) nitric acid solution is ready for use.
2. Microreactor Setup and Synthesis:
-
Set up the microchannel reactor system, ensuring all connections are secure.
-
Set the temperature of the preheating module and the reactor module to the desired nitration temperature (30-70°C) using the heating/cooling circulator.[3]
-
Pump the p-fluoroacetanilide solution and the 68% nitric acid solution into the microreactor at their respective flow rates (see Table 2). The molar ratio of p-fluoroacetanilide to nitric acid should be maintained between 1:1.0 and 1:1.5.[3]
-
The reactants are preheated and then mixed in the microchannel reactor, where the nitration reaction occurs with a residence time of 50-200 seconds.[3]
-
Continuously collect the output from the reactor in a suitable collection vessel.
3. Workup and Purification:
-
Transfer the collected reaction mixture to a round-bottom flask.
-
Heat the mixture to 90-100°C and maintain this temperature for 2-4 hours to facilitate hydrolysis of the acetamido group.[3]
-
After the hydrolysis is complete, cool the reaction mixture and pour it into ice water with stirring.
-
Continue stirring in the ice bath for approximately 30 minutes to ensure complete precipitation of the product.[3]
-
Filter the resulting orange solid and wash the filter cake with cold water until the filtrate is weakly acidic or neutral.[3]
-
To further purify, wash the filter cake with petroleum ether.
-
Dry the purified this compound in a vacuum oven at a suitable temperature.
Logical Relationships of Synthesis Parameters
The success of the microchannel reactor synthesis of this compound depends on the careful control and interplay of several key parameters. The following diagram illustrates these logical relationships.
Caption: Logical relationships of key parameters in the microchannel synthesis of this compound.
Safety Considerations
-
Hazardous Materials: Nitric acid is highly corrosive and a strong oxidizing agent. Acetic acid and acetic anhydride are also corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exothermic Reaction: Although the microreactor provides excellent temperature control, it is crucial to monitor the reaction temperature closely. Ensure the cooling system is functioning correctly.
-
System Pressure: The microreactor system will be under pressure. Ensure all fittings are rated for the intended operating pressure and perform a leak check before starting the reaction.
-
Emergency Procedures: Be familiar with the emergency shutdown procedures for the microreactor system. Have appropriate spill kits and safety equipment readily available.
Conclusion
The microchannel reactor synthesis of this compound offers a safe, efficient, and high-yielding alternative to traditional batch methods.[3] By leveraging the advantages of continuous flow chemistry, researchers and drug development professionals can produce this important intermediate with greater control and consistency. The detailed protocols and understanding of the interplay of reaction parameters provided in these application notes will facilitate the adoption of this advanced manufacturing technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic hydrolysis of p-nitroacetanilide: mechanistic studies of the aryl acylamidase from Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Corning Advanced-Flow Reactor: G1 – Glass – FloW4All [flow4all.uliege.be]
- 4. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 5. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. BJOC - Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 8. Corning Advanced-Flow reactor: G1 – silicon carbide – FloW4All [flow4all.uliege.be]
Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of 4-Fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the predicted electrophilic aromatic substitution reactions of 4-fluoro-2-nitroaniline, a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Due to the limited availability of direct experimental data for this specific substrate, the following protocols for bromination and nitration are adapted from established procedures for structurally similar compounds. The regioselectivity of these reactions is predicted based on the directing effects of the existing substituents on the aromatic ring.
Overview of Electrophilic Aromatic Substitution on this compound
Electrophilic aromatic substitution is a key reaction class for the functionalization of aromatic compounds. In this compound, the outcome of such reactions is governed by the interplay of the directing effects of the three substituents:
-
Amino group (-NH₂): A strong activating group and an ortho, para-director.
-
Nitro group (-NO₂): A strong deactivating group and a meta-director.
-
Fluoro group (-F): A deactivating group and an ortho, para-director.
The powerful activating effect of the amino group is expected to dominate the regioselectivity, directing the incoming electrophile primarily to the positions ortho and para to it. The positions ortho to the amino group are C3 and C5, and the para position is C5. The nitro group at C2 and the fluoro group at C4 will influence the reactivity of these positions.
Considering the positions relative to all substituents:
-
C3: ortho to -NH₂ and meta to -F and -NO₂.
-
C5: para to -NH₂ and ortho to -F and meta to -NO₂.
-
C6: ortho to -NH₂ and meta to -F and ortho to -NO₂.
Based on the strong directing effect of the amino group, substitution is most likely to occur at the C6 and C5 positions. Steric hindrance from the adjacent nitro group might slightly disfavor substitution at C3. The substitution at C5 would be electronically favored by the amino group and not strongly deactivated by the other groups. Substitution at C6 is also possible, being ortho to the activating amino group.
Bromination of this compound
This protocol is adapted from the bromination of 2-nitroaniline (B44862) and 4-nitroaniline.
Predicted Reaction and Products
The bromination of this compound is expected to yield a monobrominated product, likely 2-bromo-4-fluoro-6-nitroaniline (B82889) or 5-bromo-4-fluoro-2-nitroaniline, due to the directing influence of the amino group.
Experimental Protocol
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Sulfuric acid (catalytic amount)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified brominated product.
Quantitative Data (Predicted)
| Product | Predicted Yield | Melting Point (°C) |
| 2-Bromo-4-fluoro-6-nitroaniline | 70-80% | Not available |
| 5-Bromo-4-fluoro-2-nitroaniline | 10-20% | Not available |
Note: Yields are estimates based on similar reactions and may vary.
Nitration of this compound
Direct nitration of anilines can be problematic due to the oxidation of the amino group and the formation of anilinium ions in the strongly acidic nitrating mixture. A common strategy is to protect the amino group as an acetanilide (B955) before nitration.[2] This protocol follows the protection-nitration-deprotection sequence.
Predicted Reaction Pathway
Experimental Protocol
Step 1: Acetylation (Protection of the Amino Group)
-
Dissolve this compound (1.0 eq) in acetic anhydride.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 50-60 °C for 1 hour.
-
Pour the cooled reaction mixture into ice water to precipitate the product.
-
Filter, wash with cold water, and dry to obtain N-(4-fluoro-2-nitrophenyl)acetamide.
Step 2: Nitration of the Acetanilide
-
Carefully add the dried N-(4-fluoro-2-nitrophenyl)acetamide (1.0 eq) to a pre-cooled (0-5 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Filter the precipitate, wash with cold water until neutral, and dry.
Step 3: Hydrolysis (Deprotection)
-
Reflux the nitrated acetanilide from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Quantitative Data (Predicted)
| Product | Predicted Overall Yield | Melting Point (°C) |
| 4-Fluoro-2,6-dinitroaniline | 60-70% | Not available |
Note: Yields are estimates based on similar multi-step syntheses and may vary.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1] The introduction of additional functional groups through electrophilic aromatic substitution allows for the fine-tuning of molecular properties to enhance biological activity. For instance, halogenated and nitrated anilines are precursors to a wide range of heterocyclic compounds with potential therapeutic applications, including anticancer and antibiotic agents.[3]
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform all reactions in a well-ventilated fume hood.
-
Nitration reactions are highly exothermic and can be hazardous. Strict temperature control is crucial.
-
Concentrated acids are corrosive and should be handled with extreme care.
Disclaimer: The provided protocols are for informational purposes only and are based on adaptations from related literature. Researchers should conduct their own risk assessments and optimization studies before implementation.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-nitroaniline is a versatile chemical intermediate of significant interest in the pharmaceutical, agrochemical, and dye manufacturing industries.[1] Its unique molecular structure, featuring a fluorine atom activated by a proximate electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide range of functional groups at the C-4 position, providing a foundational scaffold for the synthesis of diverse and complex molecules, including active pharmaceutical ingredients (APIs).[1]
These application notes provide a detailed overview of the SNAr on this compound, including the underlying reaction mechanism, experimental protocols for various classes of nucleophiles, and a summary of quantitative data to guide reaction optimization.
Reaction Principle: The SNAr Mechanism
The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. This step is facilitated by the strong electron-withdrawing effect of the nitro group, which is ortho to the reaction center and para to the fluorine, effectively stabilizing the intermediate. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent elimination step, the fluorine atom, an excellent leaving group, is displaced, and the aromaticity of the ring is restored, yielding the 4-substituted-2-nitroaniline product.
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Applications in Synthesis
The SNAr of this compound is a cornerstone reaction for the synthesis of a variety of important compounds:
-
Pharmaceutical Intermediates: It is a key building block in the synthesis of numerous APIs. For instance, it is a precursor for compounds like 4-fluoro-N-ethyl-2-nitroaniline and N-(4-fluoro-2-nitrophenyl)-β-alanine.
-
Dye Manufacturing: The resulting substituted anilines can serve as precursors in the production of azo dyes, known for their vibrant colors.[1]
-
Agrochemicals: The scaffold provided by this compound is utilized in the development of new herbicides and pesticides.
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.
| Nucleophile Class | Nucleophile Example | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Secondary Amines | Piperidine (B6355638) | Ethanol (B145695) or DMF | - | Room Temp. to Reflux | Several | High (Typical) |
| Morpholine | Ethanol | Et3N | Reflux | 18 | 88 | |
| Alkoxides | Sodium Methoxide (B1231860) | Methanol (B129727) | - | Room Temp. | 48 | 87.6 |
| Thiols | Thiophenol | DMF | NaH | 25 | 8 | High (Typical) |
Note: The data presented is compiled from various sources and analogous reactions. Actual yields may vary depending on specific experimental conditions and the purity of reagents.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the nucleophilic aromatic substitution on this compound with representative nucleophiles.
Protocol 1: Reaction with a Secondary Amine (Piperidine)
This protocol describes a typical procedure for the SNAr of this compound with a secondary amine, using piperidine as an example.
Caption: Experimental workflow for the reaction with piperidine.
Materials:
-
This compound (1.0 mmol, 156.11 mg)
-
Piperidine (1.2 mmol, 0.12 mL)
-
Ethanol (10 mL)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and ethanol (10 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add piperidine (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(piperidin-1-yl)-2-nitroaniline.
Protocol 2: Reaction with an Alkoxide (Sodium Methoxide)
This protocol details the SNAr reaction with an alkoxide nucleophile.
Caption: Experimental workflow for the reaction with sodium methoxide.
Materials:
-
This compound (1.0 mmol, 156.11 mg)
-
Sodium methoxide (1.2 mmol, 64.8 mg)
-
Anhydrous methanol (10 mL)
-
Dichloromethane
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).
-
Add sodium methoxide (1.2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, add water (20 mL) to the reaction mixture.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxy-2-nitroaniline.
Protocol 3: Reaction with a Thiol (Thiophenol)
This protocol outlines the SNAr reaction with a thiol, which requires a base to generate the more nucleophilic thiolate.
References
The Versatility of 4-Fluoro-2-nitroaniline: A Keystone Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
4-Fluoro-2-nitroaniline, a substituted aniline (B41778) carrying both a fluorine atom and a nitro group, stands as a pivotal intermediate in the landscape of organic synthesis. Its unique electronic properties and strategically positioned functional groups render it a versatile precursor for a diverse array of molecules with significant applications in pharmaceuticals, agrochemicals, and the dye industry. The presence of the electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, while the fluorine atom can impart desirable pharmacokinetic properties to bioactive molecules. The primary amino group serves as a handle for a multitude of chemical transformations, including diazotization and alkylation, further expanding its synthetic utility.
This document provides detailed application notes and experimental protocols for key transformations involving this compound, offering a practical guide for its utilization as a chemical building block.
Application Notes
This compound is a critical starting material for the synthesis of a variety of important chemical entities. Its primary applications are centered around three main areas:
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Pharmaceutical Intermediates: The compound is extensively used in the synthesis of active pharmaceutical ingredients (APIs). A crucial transformation is its reduction to 4-fluoro-1,2-phenylenediamine, a key precursor for the synthesis of fluorinated benzimidazoles, a class of compounds known for their diverse biological activities, including antimicrobial and anthelmintic properties. The fluorine substituent can enhance metabolic stability and binding affinity of the final drug molecule.
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Azo Dyes: The primary amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce a range of azo dyes. These dyes are valued for their vibrant colors and good fastness properties, finding applications in the textile and printing industries. The fluorine and nitro substituents on the diazo component can significantly influence the color and properties of the resulting dye.
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Agrochemicals: this compound serves as a precursor for the synthesis of various pesticides and herbicides. The incorporation of fluorine into agrochemicals can lead to enhanced efficacy, selectivity, and metabolic stability. For instance, it can be a building block for fluorinated benzimidazole-based fungicides.
Key Synthetic Transformations and Protocols
This section details the experimental procedures for several key reactions that highlight the role of this compound as a versatile building block.
Synthesis of 4-Fluoro-1,2-phenylenediamine via Reduction
The reduction of the nitro group in this compound to an amine is a fundamental transformation that opens up pathways to a wide range of heterocyclic compounds. The resulting 4-fluoro-1,2-phenylenediamine is a valuable intermediate for the synthesis of pharmaceuticals and other specialty chemicals.
Reaction Scheme:
Figure 1: Reduction of this compound.
Experimental Protocol:
A detailed protocol for the catalytic hydrogenation of this compound is provided below.
| Parameter | Value |
| Reactant | This compound (1.0 eq) |
| Reducing Agent | Raney Nickel (catalyst) |
| Solvent | Anhydrous Ethanol (B145695) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 8 hours |
| Pressure | 1.0 MPa (Hydrogen gas) |
| Yield | 91.3% |
Procedure:
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In a suitable hydrogenation vessel, a mixture of this compound (15.6 g, 0.1 mol) and anhydrous ethanol (150 mL) is prepared.
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Raney Nickel (approximately 1.5 g, as a slurry in ethanol) is carefully added to the mixture under an inert atmosphere.
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The vessel is sealed and purged with hydrogen gas.
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The reaction mixture is stirred vigorously under a hydrogen atmosphere (1.0 MPa) at room temperature for 8 hours.
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Upon completion of the reaction (monitored by TLC or GC-MS), the catalyst is carefully filtered off through a pad of celite under an inert atmosphere.
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The filtrate is concentrated under reduced pressure to afford 4-fluoro-1,2-phenylenediamine as a solid.
Synthesis of N-(4-Fluoro-2-nitrophenyl)-β-alanine via Michael Addition
The reaction of this compound with an α,β-unsaturated carbonyl compound, such as ethyl acrylate (B77674), proceeds via a Michael addition to yield N-substituted β-alanine derivatives. These products can serve as intermediates in the synthesis of more complex molecules, including potential pharmaceutical candidates.
Reaction Scheme:
Figure 2: Michael Addition of this compound.
Experimental Protocol:
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | Ethyl acrylate (1.2 eq) |
| Catalyst | Triethylamine (B128534) (0.1 eq) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 24 hours |
| Yield | Moderate to Good (typically 60-80%) |
Procedure:
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A mixture of this compound (15.6 g, 0.1 mol), ethyl acrylate (12.0 g, 0.12 mol), and triethylamine (1.4 mL, 0.01 mol) in ethanol (100 mL) is heated to reflux.
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The reaction is monitored by TLC. After 24 hours, the reaction mixture is cooled to room temperature.
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The solvent is removed under reduced pressure.
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The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to give the desired N-(4-fluoro-2-nitrophenyl)-β-alanine ethyl ester.
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Subsequent hydrolysis of the ester group (e.g., using aqueous NaOH followed by acidification) yields N-(4-fluoro-2-nitrophenyl)-β-alanine.
Synthesis of Azo Dyes via Diazotization-Coupling
This compound can be converted to a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound (the coupling component) to form an azo dye.
Reaction Workflow:
Figure 3: Workflow for Azo Dye Synthesis.
Experimental Protocol (General Procedure):
| Parameter | Value |
| Diazo Component | This compound (1.0 eq) |
| Diazotizing Agent | Sodium nitrite (B80452) (1.05 eq) in water |
| Acid | Hydrochloric acid (2.5 eq) |
| Coupling Component | 2-Naphthol (B1666908) (1.0 eq) in aqueous NaOH |
| Reaction Temperature | 0-5 °C |
| Yield | Typically high (>80%) |
Procedure:
Part A: Diazotization
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This compound (15.6 g, 0.1 mol) is suspended in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL) in a beaker. The mixture is cooled to 0-5 °C in an ice-salt bath with stirring.
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A solution of sodium nitrite (7.25 g, 0.105 mol) in water (20 mL) is added dropwise to the stirred suspension, keeping the temperature below 5 °C. The addition should take about 15-20 minutes.
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After the addition is complete, the mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution of 4-fluoro-2-nitrobenzenediazonium chloride is used immediately in the next step.
Part B: Azo Coupling
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In a separate beaker, 2-naphthol (14.4 g, 0.1 mol) is dissolved in a solution of sodium hydroxide (B78521) (4.4 g, 0.11 mol) in water (100 mL). The solution is cooled to 0-5 °C.
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The cold diazonium salt solution from Part A is added slowly to the cold alkaline solution of 2-naphthol with vigorous stirring.
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A brightly colored precipitate of the azo dye forms immediately. The mixture is stirred in the ice bath for another 30 minutes to ensure complete coupling.
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The precipitated dye is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
Conclusion
This compound is a highly valuable and versatile chemical building block. Its unique substitution pattern allows for a wide range of chemical transformations, making it an essential intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. The protocols provided herein offer a starting point for researchers and scientists to explore the synthetic potential of this important molecule. Careful control of reaction conditions is crucial to achieve high yields and purity of the desired products. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and valuable compounds with diverse applications.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2-nitroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and reliable method for synthesizing this compound is a multi-step process that begins with the acetylation of p-fluoroaniline. This is followed by the nitration of the resulting p-fluoroacetanilide, and concluded with the hydrolysis of the acetyl group to yield the final product. This approach is favored because protecting the amino group as an acetamide (B32628) minimizes unwanted side reactions like oxidation and the formation of undesired isomers.[1]
Q2: Why is direct nitration of p-fluoroaniline not recommended?
Direct nitration of p-fluoroaniline is generally avoided due to the high reactivity of the aniline (B41778) ring. The strong oxidizing nature of the nitrating mixture can lead to the formation of significant amounts of dark, tarry polymerization and degradation products, which severely lowers the yield.[1] Additionally, under the strong acidic conditions, the amino group can be protonated to form the anilinium ion, which can lead to the formation of undesired isomers.
Q3: What are the primary byproducts I should expect in the synthesis of this compound?
The primary byproducts depend on the synthetic route, but when starting from p-fluoroaniline or p-fluoroacetanilide, you can anticipate:
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Isomeric Byproducts: 4-Fluoro-3-nitroaniline is a common isomeric byproduct.
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Over-nitration Products: Dinitrated fluoroaniline (B8554772) species can form if the reaction conditions are too harsh or the reaction time is extended.
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Oxidation Products: Tarry or resinous materials can result from the oxidation of the aniline ring, especially with unprotected anilines.
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Incomplete Reaction Products: Residual starting material (p-fluoroacetanilide) or the intermediate (4-fluoro-2-nitroacetanilide) may be present if the reaction or hydrolysis steps are incomplete.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material and product standards, you can observe the consumption of the reactant and the formation of the desired product and byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q5: What are the recommended methods for purifying the final product?
The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is often effective for removing most impurities. For separating isomeric byproducts, column chromatography may be necessary.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Oxidation of the aniline ring | Ensure the amino group of p-fluoroaniline is protected as an acetanilide (B955) before nitration. This moderates the ring's reactivity and prevents oxidation.[1] |
| Suboptimal reaction temperature | Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to control the exothermic reaction and minimize side reactions. |
| Incorrect stoichiometry of reagents | Use a carefully measured, near-stoichiometric amount of the nitrating agent. A large excess can lead to over-nitration and other side reactions. |
| Incomplete hydrolysis | Ensure the hydrolysis of the intermediate 4-fluoro-2-nitroacetanilide is complete by monitoring the reaction with TLC. If necessary, extend the reaction time or adjust the concentration of the acid/base used for hydrolysis. |
Issue 2: Presence of Isomeric Byproducts (e.g., 4-Fluoro-3-nitroaniline)
| Potential Cause | Recommended Solution |
| Direct nitration of p-fluoroaniline | As mentioned, direct nitration can lead to a mixture of isomers. Protecting the amino group is the most effective way to control regioselectivity. |
| Suboptimal nitrating conditions | The choice of nitrating agent and solvent can influence the isomer ratio. A mixture of nitric acid and sulfuric acid is standard. Using milder conditions may improve selectivity. |
| Inadequate purification | If isomeric byproducts are present in the final product, purification by column chromatography is recommended for their removal. |
Issue 3: Formation of Tarry/Resinous Material
| Potential Cause | Recommended Solution |
| Oxidation by the nitrating agent | This is a strong indicator of the oxidation of an unprotected aniline. Ensure complete acetylation of the starting material before nitration. |
| High reaction temperature | The nitration reaction is highly exothermic. Maintain strict temperature control throughout the addition of the nitrating agent. |
Quantitative Data on Byproduct Formation
While specific quantitative data on byproduct distribution can vary significantly with reaction conditions, the following table provides a general overview of expected outcomes based on the synthetic approach.
| Synthetic Approach | Expected Major Product | Common Byproducts & Estimated Yields | Reference |
| Direct Nitration of Aniline (for comparison) | Mixture | p-nitroaniline (~51%), m-nitroaniline (~47%), o-nitroaniline (~2%), plus significant tar formation. | [1] |
| Nitration of p-Fluoroacetanilide (followed by hydrolysis) | This compound | Isomeric nitroanilines (variable, but significantly lower than direct nitration), over-nitration products (<5% with controlled conditions), residual starting material. | General observation from nitration of acylanilides.[2] |
| Microchannel Reactor Synthesis from p-Fluoroacetanilide | This compound (83-94% yield) | "Few by-products" due to superior temperature and mixing control. | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetylation, Nitration, and Hydrolysis
Step A: Acetylation of p-Fluoroaniline
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In a suitable flask, dissolve p-fluoroaniline in glacial acetic acid.
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Slowly add acetic anhydride (B1165640) to the solution while stirring.
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Gently warm the mixture for approximately 30 minutes.
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Pour the reaction mixture into ice-cold water to precipitate the p-fluoroacetanilide.
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Collect the solid by vacuum filtration, wash with cold water, and dry.
Step B: Nitration of p-Fluoroacetanilide
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Cool a flask containing concentrated sulfuric acid in an ice bath to 0-5 °C.
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Slowly add the dried p-fluoroacetanilide to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
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Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cold.
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Add the cold nitrating mixture dropwise to the p-fluoroacetanilide solution, maintaining the reaction temperature between 0-10 °C.
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After the addition is complete, stir the mixture for an additional 1-2 hours at the same temperature.
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Carefully pour the reaction mixture onto crushed ice. The 4-fluoro-2-nitroacetanilide will precipitate.
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Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
Step C: Hydrolysis of 4-Fluoro-2-nitroacetanilide
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Suspend the crude 4-fluoro-2-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).
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Heat the mixture under reflux for 1-2 hours, or until TLC indicates the disappearance of the starting material.
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Cool the reaction mixture and carefully pour it into ice water.
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Neutralize the solution with a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) to precipitate the this compound.
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Collect the solid product by vacuum filtration, wash with water, and dry.
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The crude product can be further purified by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of byproducts during synthesis.
References
Technical Support Center: Synthesis of 4-Fluoro-2-nitroaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-nitroaniline. The information is presented in a practical question-and-answer format to address common challenges and improve reaction yields.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions to enhance yield and purity.
Issue 1: Low Overall Yield of this compound
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Question: My synthesis of this compound resulted in a low yield. What are the common causes and how can I improve it?
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Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the nitration step. Direct nitration of p-fluoroaniline is often problematic, leading to side reactions and the formation of multiple isomers.
A highly effective strategy to boost the yield is to employ a two-step process involving the protection of the amine group, followed by nitration and deprotection. Acetylation of p-fluoroaniline to form p-fluoroacetanilide is a common and effective protection strategy. The acetyl group is an ortho-, para-director and activates the ring, facilitating the desired nitration at the 2-position. Subsequent hydrolysis of the nitro-intermediate removes the acetyl group to yield this compound.
Furthermore, traditional batch reactors can suffer from poor temperature control and localized overheating during the exothermic nitration process, leading to the formation of byproducts and reducing the overall yield.[1] The use of continuous flow microreactors offers superior control over reaction parameters, minimizing side reactions and significantly improving yields, with reported yields as high as 83-94%.[1]
Issue 2: Formation of Undesired Isomers
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Question: I am observing the formation of isomers other than the desired this compound. How can I increase the regioselectivity of the reaction?
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Answer: The formation of multiple isomers is a common issue in the direct nitration of anilines. In the strongly acidic conditions of the nitrating mixture, the amino group of p-fluoroaniline can be protonated to form the anilinium ion. This anilinium ion is a meta-directing group, leading to the formation of 3-fluoro-nitroaniline isomers and reducing the yield of the desired 2-nitro product.[2]
To prevent this, protecting the amino group as an acetanilide (B955) is highly recommended. The acetyl group is a reliable ortho-, para-director, which will favor the formation of the 2-nitro isomer.
Issue 3: Presence of Dark-Colored Impurities and Tarry Byproducts
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Question: My reaction mixture turned dark, and I isolated a tarry, impure product. What causes this and how can I prevent it?
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Answer: The formation of dark-colored impurities and tar is often a result of oxidation of the aniline (B41778) starting material or product by the strong nitric acid.[3] This is particularly problematic at elevated temperatures.
To mitigate this, it is crucial to maintain a low reaction temperature, typically between 0 and 10°C, during the addition of the nitrating agent.[4] Slow, controlled addition of the nitrating mixture with efficient stirring is essential to dissipate the heat generated during the exothermic reaction. Using a microchannel reactor can also prevent the formation of these byproducts due to its excellent heat exchange capabilities.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with a high yield?
A1: The most reliable and high-yielding method reported is the nitration of p-fluoroacetanilide using a continuous flow microreactor.[1] This approach offers precise control over reaction conditions, leading to yields of 83-94%. The process involves the nitration of p-fluoroacetanilide followed by hydrolysis to obtain the final product.[1]
Q2: What are the key safety precautions to consider during the nitration reaction?
A2: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Key safety precautions include:
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Performing the reaction in a well-ventilated fume hood.
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Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Carefully controlling the temperature with an ice bath or a dedicated cooling system.
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Adding the nitrating agent slowly and in a controlled manner to prevent a runaway reaction.
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Being aware of the potential for the formation of explosive intermediates.
The use of flow chemistry is considered a safer alternative to traditional batch nitrations.[3][5][6]
Q3: How can I effectively purify the crude this compound?
A3: Purification of the crude product is essential to remove unreacted starting materials, isomers, and other byproducts. Common purification techniques include:
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Recrystallization: Using a suitable solvent system, such as ethanol/water, can effectively purify the product.
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Column Chromatography: For higher purity, column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) is recommended.[7]
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Washing: The crude product should be washed with water to remove residual acids and then with a solvent like petroleum ether to remove nonpolar impurities.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Reported Yield (%) | Reference |
| Microreactor Synthesis | p-Fluoroacetanilide | 68% Nitric Acid, Acetic Acid/Acetic Anhydride (B1165640) | 30-70°C, 50-200s reaction time | 83-94% | [1] |
| Conventional Batch Nitration (Protected) | p-Fluoroacetanilide | Fuming Nitric Acid, Sulfuric Acid | 0-5°C | 78.30% | [4] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Microreactor [1]
This protocol is based on the method described in patent CN111018717A, which utilizes a continuous flow microreactor for improved yield and safety.
Materials:
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p-Fluoroacetanilide
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68% Nitric acid
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Acetic acid
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Acetic anhydride
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Petroleum ether
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Corning high-flux continuous flow microchannel reactor
Procedure:
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Feed Solution Preparation:
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Prepare a 20-40% (w/w) solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride. The molar ratio of acetic acid to acetic anhydride should be approximately 1:1.8 to 1:2.4.
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Use a 68% aqueous solution of nitric acid as the second feed.
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The molar ratio of p-fluoroacetanilide to nitric acid should be maintained between 1:1.0 and 1:1.5.
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Reaction Setup:
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Set up the Corning high-flux continuous flow microchannel reactor.
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Set the flow rate of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the nitric acid solution to 4.0-30.0 mL/min.
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Nitration:
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Preheat the reactants before they enter the microreactor.
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Conduct the reaction at a temperature between 30-70°C. The residence time in the reactor will be between 50 and 200 seconds.
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Hydrolysis:
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The output from the reactor is subjected to hydrolysis at 90-100°C for 2-4 hours to remove the acetyl protecting group.
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Work-up and Purification:
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Cool the reaction mixture in an ice water bath (0-5°C) and stir for 30 minutes.
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Filter the resulting precipitate and wash the filter cake with water until the filtrate is weakly acidic or neutral.
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Wash the solid with petroleum ether.
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Dry the product to obtain orange solid this compound.
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Visualizations
Caption: Experimental workflow for the high-yield synthesis of this compound using a microchannel reactor.
Caption: Troubleshooting guide for addressing low yield in this compound synthesis.
References
- 1. CN111018717A - Method for synthesizing this compound by using microchannel reactor - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. 2-Fluoro-4-nitroaniline (CAS 369-35-7) - High Purity [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Fluoro-2-nitroaniline
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 4-Fluoro-2-nitroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: What are the common impurities in crude this compound and where do they come from?
Common impurities can originate from unreacted starting materials, side-products from the nitration reaction, and subsequent degradation. Potential impurities include:
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p-Fluoroaniline: The starting material for the synthesis.
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Isomeric Nitroanilines: Such as 2-fluoro-4-nitroaniline (B181687) or other isomers, which can form depending on the regioselectivity of the nitration reaction.
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Di-nitrated Products: Over-nitration can lead to the formation of dinitro-fluoro-benzene derivatives.
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Resinous Materials: Syrupy oils or resins can form during the nitration of p-fluoroaniline[1].
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Residual Acids: Traces of the nitrating agents (e.g., sulfuric acid, nitric acid) may remain in the crude product.
Issue 2: My purified product is an oil or fails to crystallize. What should I do?
This is a common issue, often caused by the presence of impurities that depress the melting point.
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Verify Purity: First, analyze a small sample of the oil by Thin Layer Chromatography (TLC) to assess its purity. If multiple spots are visible, further purification is necessary.
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Trituration: Try washing or "triturating" the crude material with a non-polar solvent like petroleum ether or hexane. This can help remove non-polar impurities and may induce crystallization of the desired product[2].
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Column Chromatography: If trituration fails, column chromatography is the most effective method to separate the desired product from isomeric and other impurities.
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Solvent Choice: If attempting recrystallization, ensure you are using an appropriate solvent system. The product may be too soluble in the chosen solvent.
Issue 3: The yield of my recrystallized this compound is very low. How can I improve it?
Low yield during recrystallization is often due to the high solubility of the compound in the mother liquor.
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Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in a significant portion of the product remaining in solution upon cooling.
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Cooling Process: Ensure the solution is cooled slowly to room temperature and then further cooled in an ice bath to maximize crystal formation.
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Solvent System: Consider using a two-solvent system (e.g., ethanol (B145695)/water or ethyl acetate (B1210297)/hexane). Dissolve the crude product in a minimal amount of a good solvent (like ethanol) and then slowly add a poor solvent (like water) until the solution becomes turbid. Reheat to clarify and then cool slowly.
Issue 4: After purification, my product still has a dark color. How can I remove colored impurities?
Colored impurities are common in nitrated compounds.
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Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
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Column Chromatography: This is a very effective method for separating colored impurities. The desired yellow crystalline this compound should separate from darker bands on the column[2].
Issue 5: How do I choose between recrystallization and column chromatography for purification?
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Recrystallization: This is a good choice when the crude product is relatively pure (>90%) and the impurities have significantly different solubilities from the desired product in a particular solvent. It is generally faster and more scalable than chromatography.
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Column Chromatography: This method is preferred when the crude product is a complex mixture with multiple components, or when impurities have similar solubility profiles to the product (e.g., isomers). It offers much higher separation power but is more time-consuming and uses larger volumes of solvent[2][3].
Data Presentation: Purification Method Comparison
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents | Ethanol/Water, Methanol, Ethyl Acetate/Hexane | Silica (B1680970) Gel with Hexane/Ethyl Acetate gradient |
| Typical Purity | >98% (if successful) | >99% |
| Expected Yield | 60-85% (can be lower due to solubility) | 70-95% (dependent on loading and separation) |
| Best For | Removing minor, dissimilar impurities | Complex mixtures, isomeric impurities, high purity |
| Key Challenge | Product loss in mother liquor, oiling out | Time-consuming, large solvent consumption |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
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Filtration: Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
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Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Allow the flask to cool slowly to room temperature. Bright yellow crystals should form.
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Isolation: Further cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum. The melting point of pure this compound is approximately 90-94 °C.
Protocol 2: Column Chromatography
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Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
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Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Dry-load the resulting powder onto the top of the column.
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Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 20% ethyl acetate in hexane.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a yellow solid.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Recrystallization of 4-Fluoro-2-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4-Fluoro-2-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Based on the polar nature of the molecule (containing nitro and amino groups), polar solvents are generally a good starting point. Mixed solvent systems, such as ethanol (B145695)/water or isopropanol/water, are often effective.[1] The crude product can be dissolved in a minimum amount of the hot solvent in which it is more soluble (e.g., ethanol), followed by the addition of a hot "anti-solvent" (e.g., water) until turbidity is observed.
Q2: How do I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound.[1] This creates a supersaturated solution upon cooling, which is necessary for crystallization. A good practice is to add the hot solvent portion-wise to the crude material while heating until the solid just dissolves.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of pure this compound is typically in the range of 90-95°C. A sharp melting point within this range is a good indicator of purity. A broad melting range suggests the presence of impurities.
Q4: Can I use a single solvent system for recrystallization?
A4: Yes, a single solvent system can be used if a solvent is found that meets the criteria of high solubility when hot and low solubility when cold. For compounds like nitroanilines, hot water or ethanol might be suitable candidates.[2] However, mixed solvent systems often provide better selectivity for crystal formation and impurity removal.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| Appearance | Light yellow to amber powder/crystal |
| Melting Point | 90-95 °C |
| Water Solubility | Slightly soluble[3] |
Table 2: Potential Solvent Systems for Recrystallization
| Solvent System | Rationale | Key Considerations |
| Ethanol / Water | Good for polar compounds. This compound dissolves in hot ethanol, and water acts as an anti-solvent.[1] | The ratio of ethanol to water is critical and may require optimization. |
| Isopropanol / Water | Similar to ethanol/water, offering another option for a mixed polar solvent system.[1] | Isopropanol is less polar than ethanol, which may affect solubility. |
| Ethanol | A common and effective solvent for many organic compounds. | May have moderate solubility even at room temperature, potentially reducing yield. |
| Water | Can be effective for polar compounds, especially at high temperatures.[2][4] | This compound has low solubility in water, which might be advantageous for high recovery but could require large volumes.[3] |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate with stirring) until the solid dissolves completely.
-
Addition of Anti-solvent: While maintaining the boiling temperature, add hot water dropwise to the solution until it becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C) until a constant weight is achieved.[5]
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Guide
Issue 1: The product does not crystallize upon cooling.
-
Question: I have followed the protocol, but no crystals have formed after cooling the solution, even in an ice bath. What should I do?
-
Answer: This typically occurs for one of two reasons:
-
Too much solvent was used: The solution is not supersaturated. Try to evaporate some of the solvent by gently heating the solution and then attempt the cooling process again.
-
Supersaturation without nucleation: The solution is supersaturated, but crystal growth has not initiated. Try scratching the inside of the flask with a glass rod at the surface of the solution to create a nucleation site. Alternatively, add a "seed crystal" of pure this compound if available.
-
Issue 2: The product is still impure after recrystallization (e.g., broad melting point).
-
Question: My product's melting point is still broad, or TLC analysis shows impurities after one recrystallization. What is the next step?
-
Answer: This indicates that the chosen solvent system is not effectively separating the impurities from the product.
-
Perform a second recrystallization: A single recrystallization may not be sufficient to remove all impurities.
-
Try a different solvent system: Experiment with other solvent combinations listed in Table 2. The impurities may have different solubility profiles in other solvents. For example, if ethanol/water was used, try isopropanol/water.
-
Consider column chromatography: If recrystallization fails to provide the desired purity, silica (B1680970) gel column chromatography using an eluent system like petroleum ether/ethyl acetate (B1210297) may be necessary for purification.[6]
-
Issue 3: Low recovery of the purified product.
-
Question: The yield of my recrystallized product is very low. How can I improve it?
-
Answer: Low yield can result from several factors:
-
Using too much solvent: As mentioned, using the absolute minimum amount of hot solvent is crucial to ensure the solution is saturated.[1]
-
Cooling too quickly: Rapid cooling can trap impurities and lead to smaller crystals that are more difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete crystallization: Ensure the solution is cooled in an ice bath for a sufficient amount of time (e.g., at least 30 minutes) to maximize crystal formation.[1]
-
Washing with warm solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to prevent the product from dissolving.[1]
-
Issue 4: The product "oils out" instead of crystallizing.
-
Question: Upon cooling, my product separates as an oil instead of solid crystals. What is happening?
-
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or the solution becomes supersaturated at a temperature above the solute's melting point.
-
Reheat and add more solvent: Reheat the solution until the oil dissolves completely. Then, add a small amount of additional hot solvent before allowing it to cool slowly again.
-
Lower the cooling temperature: Start with a lower boiling point solvent or use a solvent mixture that allows for a lower dissolution temperature.
-
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Fluoro-4-nitroaniline CAS#: 369-35-7 [m.chemicalbook.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
Removing resinous byproducts from 4-fluoroaniline nitration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the nitration of 4-fluoroaniline (B128567). The focus is on addressing the common issue of resinous byproduct formation and outlining effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why does my 4-fluoroaniline nitration reaction mixture turn dark and produce a tarry or resinous substance?
A1: The formation of dark, resinous, or tarry byproducts during the nitration of 4-fluoroaniline is a common issue primarily due to two factors:
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Oxidation of the Aniline (B41778) Ring: Nitric acid is a strong oxidizing agent. The electron-rich aromatic ring of 4-fluoroaniline is highly susceptible to oxidation, leading to the formation of complex, high-molecular-weight polymeric materials.[1]
-
Side Reactions of the Unprotected Amino Group: In the strongly acidic conditions of the nitrating mixture (typically nitric acid and sulfuric acid), the basic amino group (-NH₂) of 4-fluoroaniline can be protonated to form the anilinium ion (-NH₃⁺).[1][2] This deactivates the ring and can lead to undesired side reactions. Furthermore, unreacted 4-fluoroaniline can react with the desired nitroaniline product to form diphenylamine (B1679370) derivatives, which are often colored and resinous. One such resinous byproduct has been identified as 4-fluoro-2-nitro-4'-aminodiphenylamine.[3] The presence of water in the reaction mixture can promote the formation of these resins.[3]
Q2: How can I prevent the formation of resinous byproducts?
A2: The most effective strategy to prevent the formation of resinous byproducts is to protect the amino group before nitration.[1] This is typically achieved by acetylation of 4-fluoroaniline with acetic anhydride (B1165640) to form 4-fluoroacetanilide (B1213217). The acetamido group (-NHCOCH₃) is less activating than the amino group, which reduces the susceptibility of the aromatic ring to oxidation.[1] It also prevents the formation of the anilinium ion, thus directing the nitration to the ortho and para positions relative to the acetamido group.[1] Performing the nitration under anhydrous conditions has also been shown to dramatically reduce resin formation.[3]
Q3: What are the expected major and minor products of 4-fluoroaniline nitration?
A3: Without protection of the amino group, direct nitration of 4-fluoroaniline can lead to a mixture of isomers, including 4-fluoro-2-nitroaniline and 4-fluoro-3-nitroaniline (B182485), along with the aforementioned resinous byproducts. The ortho/para directing effect of the fluorine and amino groups, and the meta-directing effect of the protonated anilinium ion, contribute to this complex product distribution. By first protecting the amino group as an acetanilide, the major product of the subsequent nitration is 4-fluoro-2-nitroacetanilide, which can then be hydrolyzed to yield this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction mixture is dark brown/black and viscous (resinous). | Oxidation of the aniline ring. Reaction of starting material with product.[3] Presence of water in the reaction mixture.[3] | Protect the amino group by acetylation before nitration. Use anhydrous reaction conditions. Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating agent. |
| Low yield of the desired nitroaniline product. | Formation of significant amounts of resinous byproducts. Loss of product during workup and purification. | Implement the preventative measures mentioned above to minimize byproduct formation. For purification, consider an acid-base wash to separate the basic product from neutral and acidic impurities. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). |
| Purified product is still colored (yellow to brownish). | Presence of residual colored impurities or oxidation products. | Perform a second recrystallization, possibly with the addition of activated charcoal to adsorb colored impurities. Column chromatography can be effective for separating closely related colored compounds. |
| Difficulty in separating isomeric nitroaniline products. | Similar polarities of the isomers. | Column chromatography is the most effective method for separating isomers. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is a good starting point for normal-phase silica (B1680970) gel chromatography.[4] |
Purification Strategies and Quantitative Data
The following table summarizes various purification methods for removing resinous byproducts and isolating the desired 4-fluoro-nitroaniline product. The yields are indicative and can vary based on the specific reaction conditions and the amount of resin formed.
| Purification Method | Target Impurities Removed | Reported Yield of Desired Product | Source |
| Recrystallization from boiling water | Resinous byproducts and other soluble impurities | ~62% (for 4-fluoro-3-nitroaniline) | [3] |
| Acid Wash (cold, dilute HCl) | Resinous byproducts (by dissolving the desired amine) | ~77% (for 4-fluoro-3-nitroaniline) | [3] |
| Column Chromatography (Silica Gel) | Resinous byproducts, isomeric impurities, and other non-polar to moderately polar impurities | Yield is variable but generally high for purified fractions. | [4][5] |
| Base Wash followed by Extraction | Acidic impurities from the reaction mixture | Not specified directly for yield, but a standard workup step. | [5] |
Experimental Protocols
Protocol 1: Protection of 4-Fluoroaniline by Acetylation
This procedure converts 4-fluoroaniline to 4-fluoroacetanilide to protect the amino group prior to nitration.
Materials:
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4-fluoroaniline
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Acetic anhydride
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Glacial acetic acid
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Ice-cold water
Procedure:
-
In a flask, dissolve 4-fluoroaniline in a minimal amount of glacial acetic acid.
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Slowly add a slight excess of acetic anhydride to the solution while stirring.
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Gently warm the mixture for approximately 15-30 minutes.
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Pour the reaction mixture into a beaker of ice-cold water to precipitate the 4-fluoroacetanilide.
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Collect the solid product by vacuum filtration, wash with cold water, and dry.
Protocol 2: Nitration of 4-Fluoroacetanilide
This protocol describes the nitration of the protected aniline.
Materials:
-
4-fluoroacetanilide
-
Concentrated sulfuric acid
-
Concentrated nitric acid
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Crushed ice
Procedure:
-
In a flask, dissolve 4-fluoroacetanilide in concentrated sulfuric acid, keeping the temperature low (e.g., 0-5 °C) using an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
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Add the cold nitrating mixture dropwise to the 4-fluoroacetanilide solution, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, continue to stir the mixture in the ice bath for 1-2 hours.
-
Carefully pour the reaction mixture over a large amount of crushed ice with vigorous stirring.
-
The precipitated 4-fluoro-2-nitroacetanilide is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
Protocol 3: Deprotection (Hydrolysis) of 4-Fluoro-2-nitroacetanilide
This procedure removes the acetyl protecting group to yield the final product.
Materials:
-
4-fluoro-2-nitroacetanilide
-
Sulfuric acid solution (e.g., 30% in water) or hydrochloric acid
-
Sodium hydroxide (B78521) solution
Procedure:
-
Suspend the crude 4-fluoro-2-nitroacetanilide in a sulfuric acid solution.
-
Heat the mixture under reflux for 30-60 minutes, or until the hydrolysis is complete (can be monitored by TLC).[6]
-
Cool the reaction mixture to room temperature and then pour it into a beaker of cold water.
-
Neutralize the solution by slowly adding a sodium hydroxide solution until the pH is basic, which will precipitate the this compound.[6]
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Protocol 4: Purification of Crude this compound
Method A: Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent, such as an ethanol/water mixture.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals.
Method B: Acid-Base Wash
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). The desired amine will move to the aqueous layer as its ammonium (B1175870) salt. The resinous, non-basic byproducts will remain in the organic layer.
-
Separate the aqueous layer containing the product.
-
Basify the aqueous layer with a dilute base (e.g., 1 M NaOH) until the this compound precipitates.
-
Extract the precipitated product back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for addressing resinous byproduct formation.
References
- 1. study.com [study.com]
- 2. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 3. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 4. studylib.net [studylib.net]
- 5. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 6. scribd.com [scribd.com]
Optimizing temperature for the nitration of 4-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 4-fluoroaniline (B128567).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. High Reaction Temperature: Elevated temperatures can lead to the oxidation of 4-fluoroaniline and the formation of resinous byproducts.[1] 2. Presence of Water: Water in the nitrating mixture can promote the formation of undesirable resinous materials.[1] 3. Suboptimal Reagent Stoichiometry: An incorrect molar ratio of nitric acid to 4-fluoroaniline can result in incomplete reaction or the formation of side products. | 1. Maintain a low reaction temperature, ideally between 0°C and 10°C, using an ice or ice-salt bath.[1][2] 2. Use anhydrous conditions for the reaction.[1] 3. Carefully control the stoichiometry of the nitrating agent. A slight excess of nitric acid may be used. |
| Formation of Dark, Tarry Byproducts | 1. Oxidation of the Aniline: The strong oxidizing nature of the nitrating mixture can lead to the formation of oxidation byproducts, often appearing as a black tar.[3] 2. Runaway Reaction: Poor temperature control can cause the highly exothermic nitration reaction to accelerate, leading to decomposition and tar formation.[2] | 1. Perform the reaction at a low temperature (0-10°C) to minimize oxidation.[1][2] 2. Add the nitrating mixture slowly and dropwise to the solution of 4-fluoroaniline to maintain temperature control.[1] 3. Ensure efficient stirring to dissipate heat. |
| Poor Regioselectivity (Formation of Multiple Isomers) | 1. Protonation of the Amino Group: In a strong acidic medium, the amino group can be protonated to form an anilinium ion, which is a meta-directing group, leading to a mixture of ortho, meta, and para isomers.[4][5] 2. Reaction Temperature: Temperature can influence the ratio of isomers formed. | 1. Protect the amino group as an acetanilide (B955) before nitration. The acetamido group is a stronger ortho, para-director and less activating than the amino group, which can improve regioselectivity.[4][6] 2. Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the thermodynamically more stable para-isomer.[6] |
| Formation of Dinitrated Products | 1. Excess Nitrating Agent: Using a large excess of the nitrating mixture can lead to the introduction of a second nitro group onto the aromatic ring.[6] 2. High Reaction Temperature: Higher temperatures can provide the activation energy needed for a second nitration to occur.[6] | 1. Use a stoichiometric amount or only a slight excess of the nitrating agent.[6] 2. Maintain a low reaction temperature.[6] 3. Monitor the reaction progress using techniques like TLC and quench the reaction once the starting material is consumed. |
| No Product Precipitates After Quenching | 1. Product is Soluble in the Quenching Medium: The nitrated product may have some solubility in the aqueous acidic solution after quenching. 2. Insufficient Product Formation: The reaction may not have proceeded to a significant extent. | 1. Extract the product from the aqueous layer using a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.[2] 2. Concentrate the aqueous layer under reduced pressure to induce precipitation.[2] 3. Neutralize the solution carefully with a base (e.g., sodium bicarbonate or ammonia) to decrease the solubility of the product.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of 4-fluoroaniline?
A1: The optimal temperature range for the nitration of 4-fluoroaniline is typically low, between 0°C and 15°C.[1] A preferred range to further minimize side reactions like oxidation is 3°C to 10°C.[1] Maintaining a low temperature is crucial for controlling the exothermic reaction and maximizing the yield of the desired product.[2]
Q2: Why is direct nitration of 4-fluoroaniline often problematic?
A2: Direct nitration of anilines, including 4-fluoroaniline, with a mixture of nitric and sulfuric acid can be problematic for several reasons. The strong acidic conditions can protonate the amino group, leading to the formation of a mixture of ortho, meta, and para isomers.[4][5] Additionally, the reaction is highly exothermic and can lead to oxidation and the formation of tarry byproducts.[1][5]
Q3: How can I improve the regioselectivity of the nitration to favor the formation of 4-fluoro-2-nitroaniline or 4-fluoro-3-nitroaniline (B182485)?
A3: To improve regioselectivity, a common strategy is to protect the amino group by converting it to an acetanilide before nitration.[4] The acetamido group is less activating than the amino group and strongly directs the incoming nitro group to the ortho and para positions relative to itself. In the case of N-(4-fluorophenyl)acetamide, this would favor nitration at the 2-position.
Q4: What are the common side reactions to be aware of during the nitration of 4-fluoroaniline?
A4: The primary side reactions include oxidation of the aniline, which can form resinous or tarry materials, and over-nitration to form dinitrated products.[1][3][6] The presence of water can also promote the formation of undesirable byproducts.[1]
Q5: What is a suitable nitrating agent for this reaction?
A5: A common and effective nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid.[1] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[7][8] The reaction is often carried out under anhydrous conditions to improve the yield.[1]
Experimental Protocol: Nitration of 4-Fluoroaniline
This protocol is a general guideline. Researchers should adapt it based on their specific experimental goals and available equipment.
Materials:
-
4-fluoroaniline
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Saturated sodium bicarbonate solution
-
Organic solvent (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline in concentrated sulfuric acid. The reaction should be cooled in an ice bath to maintain a temperature below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of 4-fluoroaniline over a period of 30-60 minutes. It is crucial to maintain the internal temperature of the reaction mixture between 0°C and 10°C throughout the addition.[1][4]
-
Reaction: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with a suitable organic solvent.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Data Summary
| Parameter | Condition | Outcome | Reference |
| Temperature | 0-15°C | Suitable for the reaction. | [1] |
| 3-10°C | Preferred to increase yield and minimize oxidation. | [1] | |
| Below 10°C | Recommended to control the exothermic reaction. | [2][4] | |
| Reaction Medium | Anhydrous | Increases the yield of 4-fluoro-3-nitroaniline. | [1] |
| Presence of Water | Promotes the formation of resinous byproducts. | [1] |
Visualizations
Caption: The effect of temperature on the nitration of 4-fluoroaniline.
Caption: Experimental workflow for the nitration of 4-fluoroaniline.
References
- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Anhydrous conditions for the synthesis of 4-Fluoro-2-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-nitroaniline, with a specific focus on the critical requirement of anhydrous conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on problems arising from the presence of moisture.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | Presence of water in the reaction mixture. | - Ensure all glassware is rigorously dried (oven-dried or flame-dried).- Use anhydrous solvents and reagents. Consider using freshly distilled solvents or those stored over molecular sieves.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- If starting material is still present after the recommended reaction time, consider extending the reaction duration. | |
| Formation of a dark, resinous, or syrupy byproduct. | The presence of water in the nitrating mixture promotes the formation of undesired side products, such as 4-fluoro-2-nitro-4'-aminodiphenylamine.[1] | - Strictly adhere to anhydrous conditions. The use of an anhydrous system dramatically reduces resin formation.[1]- Consider using acetic anhydride (B1165640) as a water scavenger in the reaction medium.[2] |
| The reaction is exothermic and difficult to control. | The nitration reaction is inherently exothermic. The presence of water can exacerbate this by reacting with the nitrating agent. | - Maintain the recommended reaction temperature using an ice bath.- Add the nitrating agent dropwise and slowly to control the rate of reaction and heat generation. |
| Difficulty in isolating and purifying the product. | The presence of resinous byproducts can make purification challenging. | - If significant resin has formed, consider alternative purification methods such as column chromatography.- For workup, the use of cold, dilute hydrochloric acid has been shown to effectively separate the product from other components in similar syntheses.[1] |
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for the synthesis of this compound?
A1: Anhydrous conditions are crucial because the nitrating agents, such as a mixture of nitric acid and sulfuric acid, are highly reactive with water. The presence of water can lead to several undesirable outcomes:
-
Reduced Yield: Water can compete with the substrate for the nitrating agent, leading to its consumption and a lower yield of the desired this compound.
-
Side Product Formation: The presence of water has been shown to promote the formation of resinous byproducts, which significantly complicates purification and reduces the overall yield.[1]
-
Safety Concerns: The reaction of water with concentrated acids is highly exothermic and can lead to a loss of control over the reaction temperature.
Q2: How can I ensure my reaction is sufficiently anhydrous?
A2: To establish and maintain anhydrous conditions, the following steps are recommended:
-
Glassware: All glassware should be thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator over a drying agent. Alternatively, glassware can be flame-dried under a stream of inert gas.
-
Solvents: Use anhydrous grade solvents. If not available, solvents should be dried using appropriate drying agents and freshly distilled before use.
-
Reagents: Use fresh, high-purity reagents. Hygroscopic reagents should be handled in a glove box or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glove box.
Q3: What are the visual indicators of moisture contamination in my reaction?
A3: Visual cues that may suggest moisture contamination include:
-
An unexpectedly vigorous or difficult-to-control exothermic reaction upon addition of the nitrating agent.
-
The formation of dark, tar-like, or resinous materials in the reaction flask.
-
A lower than expected yield of the crystalline product upon workup.
Q4: Can I use a drying agent directly in the reaction mixture?
A4: While drying agents are essential for preparing anhydrous solvents and for use in workup procedures (e.g., drying an organic extract with anhydrous sodium sulfate), adding them directly to the main reaction mixture is generally not recommended as they can interfere with the reaction.[3][4] The focus should be on using dry reagents, solvents, and glassware from the outset. An exception is the use of a water scavenger like acetic anhydride, which is a reagent that chemically reacts with water.[2]
Experimental Protocol: Synthesis of this compound under Anhydrous Conditions
This protocol is a generalized procedure and may require optimization.
1. Preparation of Anhydrous Reaction Setup:
-
Dry all necessary glassware (round-bottom flask, dropping funnel, condenser) in an oven at 120°C overnight and allow to cool in a desiccator.
-
Assemble the glassware hot and allow it to cool under a positive pressure of dry nitrogen or argon. Equip the flask with a magnetic stirrer.
2. Reaction Procedure:
-
In the reaction flask, dissolve p-fluoroaniline in a suitable anhydrous solvent (e.g., acetic acid or concentrated sulfuric acid) under an inert atmosphere.
-
Cool the solution to 0-5°C using an ice bath.
-
Prepare the nitrating mixture by cautiously adding nitric acid to concentrated sulfuric acid at 0°C. Some protocols may utilize acetic anhydride in the reaction mixture to ensure anhydrous conditions.[2]
-
Slowly add the nitrating mixture dropwise to the stirred solution of p-fluoroaniline, ensuring the temperature remains between 0-10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time, monitoring the reaction progress by TLC.
3. Workup and Purification:
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) until the product precipitates.
-
Collect the solid product by filtration and wash it with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture) to obtain pure this compound.
-
For organic extractions during workup, dry the organic layer over a drying agent like anhydrous sodium sulfate (B86663) before solvent evaporation.[3][4]
Visualizations
Caption: Synthesis of this compound via nitration of p-fluoroaniline.
Caption: Experimental workflow for establishing anhydrous reaction conditions.
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
References
- 1. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 2. CN111018717A - Method for synthesizing this compound by using microchannel reactor - Google Patents [patents.google.com]
- 3. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
Technical Support Center: Quenching Procedures for 4-Fluoro-2-nitroaniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the critical quenching stage in the synthesis of 4-fluoro-2-nitroaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quenching and work-up of the this compound synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound After Quenching
-
Potential Cause 1: Incomplete Precipitation. The product may have some solubility in the acidic aqueous mixture formed after quenching.
-
Solution: Ensure the quenched mixture is sufficiently cold (0-5 °C) to minimize solubility. If precipitation is still incomplete, the product can be recovered by performing a liquid-liquid extraction with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
-
Potential Cause 2: Product Decomposition. Aggressive quenching or localized hot spots due to poor stirring can lead to the degradation of the desired product.
-
Solution: The quenching process should be performed slowly and with vigorous stirring to ensure efficient heat dissipation. Adding the reaction mixture to a well-stirred slurry of ice and water is a standard and effective method.
-
-
Potential Cause 3: Formation of Soluble Byproducts. Side reactions can lead to the formation of more soluble isomers or other byproducts that are lost during filtration.
-
Solution: Careful control of the nitration reaction temperature is crucial to minimize byproduct formation. Monitoring the reaction by Thin Layer Chromatography (TLC) and quenching as soon as the starting material is consumed can prevent the formation of degradation products.
-
Issue 2: Product is an Oil or Fails to Solidify
-
Potential Cause 1: Presence of Impurities. The presence of isomeric byproducts, such as 4-fluoro-3-nitroaniline, or residual starting material can lower the melting point of the crude product, causing it to appear as an oil.
-
Solution: The crude product should be extracted into an organic solvent. The organic layer can then be washed with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. After drying and solvent removal, purification can be achieved by recrystallization or column chromatography.
-
-
Potential Cause 2: Incomplete Hydrolysis of the Acetanilide Intermediate. If the synthesis starts from p-fluoroacetanilide, incomplete hydrolysis will result in the presence of 4-fluoro-2-nitroacetanilide in the product.
-
Solution: Ensure the hydrolysis step is complete by monitoring the reaction by TLC. If necessary, prolong the hydrolysis time or adjust the concentration of the acid or base used for hydrolysis.
-
Issue 3: Poor Product Purity and Coloration
-
Potential Cause 1: Formation of Oxidative Byproducts. Nitration reactions are strongly oxidizing and can lead to the formation of dark, tar-like substances, especially if the temperature is not well-controlled.
-
Solution: Maintain a low temperature (typically 0-10 °C) throughout the nitration reaction. Protecting the amino group via acetylation before nitration can also moderate the reaction's reactivity and prevent oxidation.
-
-
Potential Cause 2: Residual Acid in the Product. Insufficient washing of the filtered product can leave residual acid, which can lead to product degradation over time and affect its purity.
-
Solution: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. A final wash with a dilute sodium bicarbonate solution can also be performed, followed by another water wash.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching the synthesis of this compound on ice?
A1: Quenching the reaction mixture by pouring it onto ice or into ice-cold water serves two main purposes. Firstly, it rapidly cools the highly exothermic reaction, preventing thermal runaway and the formation of unwanted byproducts. Secondly, it dilutes the strong acid medium, effectively stopping the nitration reaction.
Q2: How should the quenching procedure be performed safely?
A2: Due to the highly exothermic nature of diluting concentrated acids, safety is paramount. Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The quenching should be done in a fume hood. The reaction mixture should be added slowly and in a controlled manner to a vigorously stirred ice-water slurry. Never add water to the reaction mixture, as this can cause dangerous splashing.
Q3: My product did not precipitate upon quenching. What should I do?
A3: If the product remains dissolved in the aqueous solution, you should proceed with a liquid-liquid extraction. Transfer the quenched mixture to a separatory funnel and extract it multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane. The combined organic layers can then be washed, dried, and concentrated to yield the crude product.
Q4: What is the importance of neutralizing the quenched mixture?
A4: Neutralization, typically with a base like sodium bicarbonate or ammonium (B1175870) hydroxide, is crucial for several reasons. It removes residual strong acids, which can degrade the product. For the product to be extracted into an organic solvent, the aniline's amino group must be in its free base form, not as a protonated salt which is water-soluble.
Data Presentation
The following table presents data for a quenching procedure in the synthesis of a closely related compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), which serves as an illustrative example of the expected outcomes.
| Parameter | Value | Reference |
| Starting Material | N-(4-fluoro-2-methoxyphenyl)acetamide | [1] |
| Quenching Method | Slow decomposition into chilled water | [1] |
| Quenching Temperature | Maintained below 10 °C initially | [1] |
| Neutralization | pH adjusted to ~9.0 with NaOH solution | |
| Isolation Method | Filtration | [1] |
| Yield | 78.30% | [1] |
| Purity | Not specified, but described as a solid | [1] |
Experimental Protocols
Protocol: Quenching and Work-up for this compound Synthesis
This protocol is a general guideline and may require optimization based on the specific reaction scale and conditions.
-
Preparation of Quenching Medium: In a beaker of appropriate size, prepare a slurry of crushed ice and deionized water. The volume of the ice-water mixture should be approximately 5-10 times the volume of the reaction mixture. Place the beaker in an ice bath on a magnetic stirrer and begin vigorous stirring.
-
Quenching the Reaction: Once the nitration reaction is complete (as monitored by TLC), slowly and carefully add the reaction mixture dropwise to the cold, stirred ice-water slurry. The addition rate should be controlled to maintain the temperature of the quenching mixture below 10 °C.
-
Precipitation and Stirring: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to an hour to ensure complete precipitation of the crude product.
-
Isolation of Crude Product:
-
If a solid precipitates: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
-
Alternative Work-up (If no precipitate forms):
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (venting frequently to release CO2), and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Workflow for quenching and work-up in this compound synthesis.
References
Technical Support Center: Purifying 4-Fluoro-2-nitroaniline with Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 4-Fluoro-2-nitroaniline using column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this process.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation of this compound from Impurities | - Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the target compound from impurities. - Column Overloading: Too much crude sample was loaded onto the column. - Improper Column Packing: The stationary phase is not packed uniformly, leading to channeling. | - Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems (see Table 1 for suggestions). Aim for an Rf value of 0.2-0.3 for this compound. - Reduce Sample Load: Use a larger column or reduce the amount of crude material. A general rule is a 1:20 to 1:100 ratio of crude material to silica (B1680970) gel by weight. - Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and cracks. |
| Peak Tailing of this compound | - Acidic Silica Gel: The amine group of this compound can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel. | - Add a Base to the Eluent: Incorporate a small amount (0.1-1%) of a volatile base like triethylamine (B128534) (TEA) or pyridine (B92270) into the mobile phase to neutralize the acidic sites on the silica gel. |
| This compound is not Eluting from the Column | - Solvent System is Too Non-Polar: The eluent does not have sufficient polarity to move the compound down the column. - Strong Adsorption to Silica: The compound may be irreversibly adsorbed to the stationary phase due to its polarity and the presence of the amine and nitro groups. | - Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate system). - Deactivate the Silica Gel: Before packing the column, wash the silica gel with a solvent mixture containing a small percentage of a base like triethylamine. |
| Product Fractions are Contaminated with an Unknown Compound | - Co-elution of Impurities: An impurity has a similar polarity to the product in the chosen solvent system. - Decomposition on Silica Gel: this compound may be unstable on the acidic silica gel, leading to the formation of degradation products during chromatography. | - Try a Different Solvent System: Experiment with different solvent combinations to alter the selectivity of the separation. - Assess Compound Stability: Run a small spot of the pure compound on a TLC plate and let it sit for a few hours. If a new spot appears, the compound is likely degrading on the silica. Consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel. |
| Low Recovery of this compound | - Irreversible Adsorption: As mentioned, strong interaction with the silica gel can lead to product loss. - Product is Too Soluble in the Eluent: The compound may elute very quickly and be missed during fraction collection. | - Use Deactivated Silica or an Alternative Stationary Phase: This will minimize strong interactions. - Monitor Elution Carefully: Use TLC to analyze fractions frequently, especially at the beginning of the elution process. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh) is the most common and cost-effective stationary phase for the column chromatography of this compound. Due to the basicity of the aniline (B41778) group, using silica gel that has been deactivated with a base, or adding a small amount of a basic modifier like triethylamine to the eluent, is highly recommended to prevent peak tailing and improve recovery.[1] For compounds that are particularly sensitive to acid, neutral alumina can be a suitable alternative.
Q2: How do I choose the best solvent system (eluent) for my column?
A2: The ideal solvent system should provide good separation between this compound and any impurities. This is best determined by running preliminary Thin Layer Chromatography (TLC) experiments with different solvent mixtures. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane (B109758). The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.3 on the TLC plate.
Q3: My compound is a yellow-orange solid. How can I track its progress down the column?
A3: Fortunately, this compound is colored, which allows for visual tracking of the band as it moves down the column. However, you should not rely solely on visual inspection. It is crucial to collect fractions and analyze them by TLC to determine which ones contain the pure product.
Q4: Can I use a gradient elution for this purification?
A4: Yes, a gradient elution can be very effective, especially if your crude material contains impurities with a wide range of polarities. You would start with a less polar solvent system to elute the non-polar impurities and then gradually increase the polarity to elute the this compound and then any more polar impurities.
Q5: How do I prepare my sample for loading onto the column?
A5: There are two common methods for sample loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the initial, least polar mobile phase. Carefully add this solution to the top of the column. This method is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: If your sample is not very soluble in the initial mobile phase, dissolve it in a more polar solvent (like dichloromethane or acetone), add a small amount of silica gel to the solution, and then evaporate the solvent. The resulting free-flowing powder containing your adsorbed sample can then be carefully added to the top of the prepared column.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude sample.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional, but recommended)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Method Development (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plate in various solvent systems. Start with a non-polar mixture and gradually increase the polarity. See Table 1 for suggested solvent systems.
-
The ideal solvent system will give this compound an Rf value of approximately 0.2-0.3 and show good separation from other spots.
Table 1: Example Solvent Systems for TLC Method Development
| Solvent System (v/v) | Typical Rf of this compound (Approximate) | Notes |
| 9:1 Hexane:Ethyl Acetate | 0.1 - 0.2 | Good starting point for elution. |
| 8:2 Hexane:Ethyl Acetate | 0.2 - 0.35 | Often a suitable eluent for the main fraction collection. |
| 7:3 Hexane:Ethyl Acetate | 0.35 - 0.5 | Can be used to speed up elution after the main product has started to come off. |
| 1:1 Hexane:Ethyl Acetate | > 0.6 | Useful for flushing the column of highly polar impurities after the product has been collected. |
| Add 0.1-1% triethylamine to all solvent systems if peak tailing is observed on the TLC plate. |
3. Column Packing (Slurry Method):
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which will help in settling the silica bed.
-
Ensure the top of the silica bed is flat and does not run dry.
4. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully add the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting the eluent in fractions.
-
The colored band of this compound should be visible as it moves down the column.
-
If a gradient elution is used, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
6. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: Troubleshooting decision logic for common column chromatography issues.
References
Minimizing the formation of isomers in 4-Fluoro-2-nitroaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the formation of isomers during the synthesis of 4-Fluoro-2-nitroaniline.
Troubleshooting Guide
Issue 1: Presence of Significant Amounts of Isomeric Impurities (e.g., 2-Fluoro-4-nitroaniline or 3-Fluoro-4-nitroaniline)
The direct nitration of fluoroaromatic compounds can often lead to a mixture of isomers.[1] Controlling the reaction conditions is critical to favor the formation of the desired this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Nitrating Agent or Reaction Medium | The choice of nitrating agent and solvent system significantly influences isomer distribution. The use of a protecting group on the aniline, such as an acetyl group, is a common strategy to direct the nitration to the desired position. | Increased yield of the desired this compound isomer. |
| Suboptimal Reaction Temperature | Temperature control is a critical parameter in nitration reactions to minimize side reactions and the formation of unwanted isomers.[1] | Precise temperature control should lead to a cleaner reaction profile with a higher proportion of the target isomer. |
| Inadequate Mixing | Poor mixing can lead to localized "hot spots" and uneven concentrations of reagents, promoting the formation of byproducts. | Vigorous and consistent stirring ensures homogenous reaction conditions, minimizing side reactions. |
Issue 2: Low Overall Yield of this compound
Low yields can be attributed to incomplete reactions, side reactions, or loss of product during workup and purification.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. | Complete consumption of the starting material and an increased yield of the crude product. |
| Side Reactions | The presence of multiple byproducts on a TLC plate suggests that side reactions are occurring. This can often be addressed by optimizing the reaction temperature and the rate of addition of the nitrating agent. | A cleaner reaction profile with fewer byproducts, leading to a higher isolated yield of the desired product. |
| Product Loss During Workup or Purification | Ensure the pH is appropriately adjusted during the workup to prevent the loss of the amine product. For purification, select a suitable recrystallization solvent or an optimized column chromatography method to minimize product loss. | Improved recovery of the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound with minimal isomer formation?
A common and effective method involves the acetylation of p-fluoroaniline to form p-fluoroacetanilide, followed by nitration and subsequent hydrolysis of the acetyl group.[2] The acetyl group acts as a protecting and directing group, favoring the introduction of the nitro group at the 2-position. A method using a microchannel reactor for the nitration of p-fluoroacetanilide has been shown to provide high yields (83-94%) with short reaction times and few by-products.[1][2]
Q2: What are the key reaction parameters to control to minimize isomer formation?
The most critical parameters to control are:
-
Temperature: Nitration reactions are typically exothermic. Maintaining a low and consistent temperature (e.g., 0-5°C) is crucial to control the reaction rate and selectivity.[3]
-
Rate of Addition: The slow, dropwise addition of the nitrating agent to the substrate solution helps to maintain a low temperature and prevent localized high concentrations of the nitrating agent, which can lead to over-nitration or the formation of undesired isomers.
-
Choice of Solvent and Nitrating Agent: The solvent and the specific nitrating agent (e.g., fuming nitric acid, a mixture of nitric acid and sulfuric acid) can significantly influence the outcome of the reaction.[3][4]
Q3: How can I effectively separate this compound from its isomers?
If isomeric impurities are formed, they can often be separated by:
-
Recrystallization: This is a cost-effective method for purifying solid compounds. The choice of solvent is critical, and screening different solvents or solvent mixtures is recommended.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating isomers with different polarities.[5] A suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) can be determined by TLC analysis.[5]
-
Fractional Crystallization of Salts: In some cases, converting the isomeric mixture to their salts (e.g., hydrochlorides) and performing fractional crystallization can be an effective separation technique.[6]
Q4: Are there any safety precautions I should be aware of during this synthesis?
Yes, nitration reactions can be hazardous if not performed correctly.
-
Nitrating agents are highly corrosive and strong oxidizing agents. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction is exothermic and can run away if the temperature is not controlled. Use an ice bath for cooling and add the nitrating agent slowly.
-
This compound and its precursors may be toxic. Avoid inhalation, ingestion, and skin contact.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of p-Fluoroacetanilide
This protocol is based on a method described for achieving high yields with good control over isomer formation.[2]
Step 1: Preparation of p-Fluoroacetanilide (Acetylation of p-Fluoroaniline)
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In a round-bottom flask, dissolve p-fluoroaniline in acetic acid.
-
Slowly add acetic anhydride (B1165640) to the solution while stirring at room temperature (25-35°C).
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Heat the reaction mixture to 90°C and maintain for 3-5 hours.
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After cooling, pour the reaction mixture into water and stir to precipitate the product.
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Filter the solid, wash with water, and dry to obtain p-fluoroacetanilide.
Step 2: Nitration of p-Fluoroacetanilide
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In a clean, dry flask, dissolve the p-fluoroacetanilide in a suitable solvent mixture such as acetic acid and acetic anhydride.
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Cool the solution to 0-5°C using an ice bath.
-
Slowly add a pre-cooled nitrating agent (e.g., 68% nitric acid) dropwise while maintaining the temperature between 30-70°C (this higher temperature is specific to a microreactor setup, for batch processes a lower temperature is generally advised).[2]
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The reaction time is typically short in a microreactor (50-200 seconds).[2] For a batch process, monitor the reaction by TLC.
Step 3: Hydrolysis to this compound
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Transfer the nitrated mixture to a flask for hydrolysis.
-
Heat the mixture to 90-100°C for 2-4 hours to effect hydrolysis.
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Cool the reaction mixture in an ice bath to 0-5°C and stir for 30 minutes to precipitate the product.
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Filter the solid, wash the filter cake with water until weakly acidic or neutral.
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Further wash with petroleum ether and dry to obtain this compound.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Method | Starting Material | Key Reagents | Reaction Time | Yield | Reference |
| Microchannel Reactor | p-Fluoroacetanilide | Acetic acid, Acetic anhydride, 68% Nitric acid | 50-200 seconds (nitration) | 83-94% | [2] |
| Batch Process (Nitration of Acetanilide) | N-(4-fluoro-2-methoxyphenyl)acetamide | Sulfuric acid, Fuming nitric acid | 1-2 hours (nitration) | ~78% (of nitrated acetamide) | [3] |
| Direct Nitration and Hydrolysis | Fluoroaniline | Nitration and hydrolysis | Not specified | 54% | [2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Factors influencing isomer formation.
References
- 1. 2-Fluoro-4-nitroaniline (CAS 369-35-7) - High Purity [benchchem.com]
- 2. CN111018717A - Method for synthesizing this compound by using microchannel reactor - Google Patents [patents.google.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 4-Fluoro-2-nitroaniline
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 4-Fluoro-2-nitroaniline, an important building block in the synthesis of pharmaceuticals and other fine chemicals, is no exception. This guide provides an objective comparison of the primary analytical methods for determining the purity of this compound, complete with supporting experimental data and detailed methodologies.
Comparison of Key Analytical Methods
The determination of purity for a compound like this compound typically involves a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common choices for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are invaluable for structural confirmation and impurity identification.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information. | Ionization of molecules and separation of the ions based on their mass-to-charge ratio. |
| Primary Use | Quantitative purity determination and impurity profiling. | Quantitative analysis of volatile impurities and assay of the main component. | Unambiguous structure elucidation and identification of impurities. | Molecular weight confirmation and structural characterization of impurities. |
| Typical Detector | UV-Vis/Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Radiofrequency detector | Mass analyzer (e.g., Quadrupole, Time-of-Flight) |
| Sensitivity | High (ng to pg levels).[1] | Very high, especially with specific detectors (e.g., ECD for halogenated compounds).[2] | Moderate, but can be enhanced with high-field magnets and cryoprobes. | Very high (pg to fg levels).[1] |
| Sample Requirements | Soluble in a suitable solvent; non-volatile and thermally labile compounds are well-suited.[1] | Volatile and thermally stable compounds; derivatization may be needed for polar analytes.[1] | Soluble in a deuterated solvent; provides rich structural information. | Sample must be ionizable; provides molecular weight and fragmentation data. |
| Common Impurities Detected | Isomers (e.g., 2-Fluoro-4-nitroaniline), starting materials, and byproducts from synthesis. | Volatile organic impurities, residual solvents. | Structural isomers and impurities with distinct NMR signals. | Impurities with different molecular weights or fragmentation patterns. |
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of nitroaromatic compounds using HPLC and GC. While specific data for this compound is not extensively published, the data for structurally similar compounds provides a reliable benchmark.
| Parameter | HPLC-UV[3] | GC-FID[2] |
| Linear Range | 1 - 100 µg/L | 0.5 - 10 mg/mL |
| Limit of Detection (LOD) | ≤ 0.2 µg/L | 0.019 - 0.022 mg/mL |
| Limit of Quantitation (LOQ) | ~0.6 µg/L (estimated) | 0.058 - 0.066 mg/mL |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the purity assessment of pharmaceutical intermediates.[1]
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, starting with a mixture of acetonitrile and water (e.g., 60:40 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance for this compound (e.g., 254 nm).[4]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a concentration of approximately 100 µg/mL.[4]
-
Sample Solution: Accurately weigh and dissolve the test sample of this compound in the mobile phase to a concentration of approximately 100 µg/mL.[4]
Gas Chromatography (GC-FID/MS)
GC is particularly useful for the analysis of volatile and semi-volatile impurities.
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chromatographic Conditions:
-
Column: A capillary column such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C for FID; transfer line temperature of 280 °C for MS.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Dissolve the test sample in the chosen solvent to a final concentration within the calibration range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation and identification of impurities.[5]
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
For ¹H NMR, a typical spectral width would be from 0 to 10 ppm.
-
For ¹³C NMR, a typical spectral width would be from 0 to 200 ppm.
-
For ¹⁹F NMR, the chemical shift will be highly dependent on the electronic environment.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern of the compound and its impurities.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for LC-MS).
Data Acquisition:
-
Ionization: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS are common.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular ion. Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation pattern for structural confirmation.
Visualizing the Workflow
To better illustrate the logical flow of the analytical processes, the following diagrams are provided.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC Purity Analysis.
Caption: Workflow for Structural Elucidation.
References
Comparative Guide to the HPLC Analysis of 4-Fluoro-2-nitroaniline
For researchers, scientists, and drug development professionals, the accurate quantitative analysis of 4-Fluoro-2-nitroaniline is crucial for quality control, process monitoring, and stability testing. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose, offering high resolution and sensitivity. This guide provides a comprehensive comparison of a typical reversed-phase HPLC (RP-HPLC) method with alternative analytical techniques for the analysis of this compound, supported by representative experimental data.
Comparison of Analytical Techniques
The selection of an analytical method is contingent on various factors including the analyte's physicochemical properties, the sample matrix, and the specific analytical requirements like sensitivity and throughput.
| Feature | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | High-pressure liquid chromatography with smaller particles for faster, higher-resolution separations, coupled with mass spectrometry. |
| Specificity | High; capable of separating structurally similar impurities. | Very high; provides structural information for impurity identification. | Extremely high; offers excellent separation and mass-based identification. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Very high (sub-pg range). |
| Applicability | Broad range of non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds; may require derivatization for polar analytes like anilines. | Applicable to a wide range of compounds, including thermally labile and non-volatile analytes.[1] |
| Sample Throughput | Moderate. | Moderate to low, especially if derivatization is required. | High. |
| Cost (Instrument) | Moderate to high. | High. | Very high. |
| Cost (Operational) | Moderate (solvents, columns). | High (gases, columns, derivatizing agents). | High (solvents, columns, MS maintenance). |
Experimental Protocols
Detailed methodologies for a representative HPLC-UV method and a comparative GC-MS method are provided below. These protocols should be considered as starting points and may require optimization.
Representative HPLC-UV Method Protocol
This method is adapted from established procedures for similar nitroaniline compounds.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an appropriate concentration to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Comparative GC-MS Method Protocol
This protocol is based on methods for similar nitroaromatic compounds.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent like ethyl acetate.
-
Working Standard Solutions: Prepare by serial dilution in ethyl acetate.
-
Sample Preparation: Extract the sample with a suitable solvent and dilute to a concentration within the calibration range. Derivatization may be necessary to improve volatility and peak shape.
Data Presentation: Quantitative Method Performance
The following table summarizes the expected validation parameters for the analytical methods. The data for the HPLC method is based on a validated method for a structurally similar compound, N-Ethyl-2,3-difluoro-6-nitroaniline, and should be considered representative.[2]
| Parameter | HPLC-UV (Representative)[2] | GC-MS (Typical) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 99.2 - 100.5% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | To be determined experimentally |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | To be determined experimentally |
| Robustness | Unaffected by minor variations in flow rate and mobile phase composition. | Dependent on inlet temperature, flow rate, and oven ramp rate. |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the HPLC analysis and the relationship between the different analytical techniques.
References
Interpreting the 1H NMR Spectrum of 4-Fluoro-2-nitroaniline: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-fluoro-2-nitroaniline. We will analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule. This analysis is supported by experimental data and a comparison with predicted values based on established principles of NMR spectroscopy.
Predicted 1H NMR Spectrum of this compound
The structure of this compound features a benzene (B151609) ring substituted with three different groups: an amino group (-NH2), a nitro group (-NO2), and a fluorine atom (-F). These substituents exert distinct electronic effects that influence the chemical shifts of the three aromatic protons (H-3, H-5, and H-6) and the two amine protons.
-
Amino Group (-NH2): An electron-donating group that shields aromatic protons, shifting their signals upfield (to lower ppm values).
-
Nitro Group (-NO2): A strong electron-withdrawing group that deshields aromatic protons, causing their signals to appear downfield (at higher ppm values).
-
Fluorine Atom (-F): An electronegative atom that exhibits both an electron-withdrawing inductive effect and an electron-donating mesomeric effect. It also introduces spin-spin coupling with nearby protons.
Based on these effects, we can predict the relative chemical shifts of the aromatic protons. The proton ortho to the strongly electron-withdrawing nitro group (H-3) is expected to be the most deshielded and appear at the highest chemical shift. The proton ortho to the electron-donating amino group (H-5) should be the most shielded and have the lowest chemical shift. The remaining proton (H-6) will have an intermediate chemical shift.
Experimental 1H NMR Data
The experimental 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl3). The observed chemical shifts are summarized in the table below.
| Proton | Experimental Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-3 | 7.810 | Doublet of doublets (dd) | ³J(H3-H5) ≈ 2-3 Hz, ⁴J(H3-F) ≈ 4-5 Hz | 1H |
| H-5 | 6.835 | Doublet of doublets (dd) | ³J(H5-H6) ≈ 8-9 Hz, ³J(H5-F) ≈ 9-10 Hz | 1H |
| H-6 | 7.185 | Triplet of doublets (td) or Multiplet (m) | ³J(H6-H5) ≈ 8-9 Hz, ⁴J(H6-H3) ≈ 0-1 Hz, ⁴J(H6-F) ≈ 2-3 Hz | 1H |
| -NH2 | 6.06 | Broad singlet (br s) | - | 2H |
Detailed Signal Assignment and Interpretation
-
H-3 (7.810 ppm): This downfield signal is assigned to the proton at position 3, which is ortho to the strongly electron-withdrawing nitro group. It is expected to appear as a doublet of doublets due to meta coupling with H-5 and a four-bond coupling with the fluorine atom.
-
H-5 (6.835 ppm): The most upfield aromatic signal is assigned to the proton at position 5, which is ortho to the electron-donating amino group and para to the nitro group. It is predicted to be a doublet of doublets due to ortho coupling with H-6 and a three-bond coupling to the fluorine atom.
-
H-6 (7.185 ppm): This signal with an intermediate chemical shift corresponds to the proton at position 6. It is ortho to the amino group and meta to the nitro group. Its multiplicity is expected to be more complex, likely a triplet of doublets or a multiplet, arising from ortho coupling to H-5, para coupling to H-3, and a four-bond coupling to the fluorine atom.
-
-NH2 (6.06 ppm): The broad singlet corresponds to the two protons of the amino group. The broadness of the signal is a characteristic feature of amine protons due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
Spin-Spin Coupling Pathway
The following diagram illustrates the predicted spin-spin coupling interactions between the aromatic protons and the fluorine atom in this compound.
Caption: Predicted spin-spin coupling in this compound.
Experimental Protocol
Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl3).
NMR Spectroscopy: The 1H NMR spectrum was acquired on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl3 (δ = 7.26 ppm).
Conclusion
The 1H NMR spectrum of this compound can be effectively interpreted by considering the electronic effects of the substituents on the aromatic ring and the expected spin-spin coupling patterns. The downfield signal at 7.810 ppm is assigned to H-3, the intermediate signal at 7.185 ppm to H-6, and the upfield signal at 6.835 ppm to H-5. The broad singlet at 6.06 ppm corresponds to the amine protons. This detailed analysis is crucial for the structural confirmation and purity assessment of this compound in research and development settings.
A Comparative Guide to the Reactivity of 4-Fluoro-2-nitroaniline and 4-Chloro-2-nitroaniline in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-Fluoro-2-nitroaniline and 4-Chloro-2-nitroaniline, two common building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The information presented is supported by experimental data from analogous compounds and established principles of organic chemistry, offering a valuable resource for reaction design and optimization.
Executive Summary
In the realm of nucleophilic aromatic substitution (SNAr), a cornerstone of modern synthetic chemistry, the choice of halogen substituent on an activated aromatic ring profoundly influences reaction rates and efficiency. This guide demonstrates that this compound is a significantly more reactive substrate than its chloro-analogue, 4-Chloro-2-nitroaniline. This enhanced reactivity, often leading to higher yields and milder reaction conditions, is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the key reaction intermediate.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step addition-elimination process. The rate-determining step is the initial attack of a nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the overall reaction rate.
The strong electron-withdrawing nitro group, positioned ortho to the halogen in both this compound and 4-Chloro-2-nitroaniline, is crucial for activating the aromatic ring towards nucleophilic attack. However, the nature of the halogen atom itself plays a pivotal role. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. This effect provides superior stabilization to the negatively charged Meisenheimer complex compared to chlorine, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.
// Reactants sub [label=<
]; nuc [label="Nu⁻"];
// Transition State 1 ts1 [label="‡"];
// Meisenheimer Complex meisenheimer [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Transition State 2 ts2 [label="‡"];
// Products prod [label=<
Product
]; lg [label="X⁻"];
// Edges sub -> ts1 [label="+ Nu⁻"]; ts1 -> meisenheimer [label="Rate-determining Step"]; meisenheimer -> ts2; ts2 -> prod [label="- X⁻"]; ts2 -> lg;
// Nodes with explicit styling sub [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; meisenheimer [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; prod [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; } The general mechanism of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.
Quantitative Reactivity Comparison
| Substrate | Relative Rate Constant (kF/kX) |
| 1-Fluoro-2,4-dinitrobenzene | 1 |
| 1-Chloro-2,4-dinitrobenzene | ~10⁻² - 10⁻³ |
| Data is for analogous compounds and serves to illustrate the expected trend. |
This substantial difference in reaction rates underscores the superior performance of fluorinated nitroaromatics in SNAr reactions, often allowing for milder reaction conditions, shorter reaction times, and higher yields.
Experimental Protocol: A Representative SNAr Reaction
The following protocol, adapted from procedures for similar substrates, can be used to compare the reactivity of this compound and 4-Chloro-2-nitroaniline with an amine nucleophile.
Reaction of 4-Halo-2-nitroaniline with Morpholine (B109124)
Materials:
-
This compound or 4-Chloro-2-nitroaniline
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-halo-2-nitroaniline (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add morpholine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a base.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
// Steps start [label="Start"]; setup [label="Reaction Setup:\n- 4-Halo-2-nitroaniline\n- Morpholine\n- K₂CO₃\n- DMF"]; reaction [label="Reaction:\n- Heat to 80-100 °C\n- Monitor by TLC"]; workup [label="Aqueous Workup:\n- Add water\n- Extract with Ethyl Acetate"]; purification [label="Purification:\n- Column Chromatography"]; product [label="Isolated Product"]; end [label="End"];
// Edges start -> setup; setup -> reaction; reaction -> workup; workup -> purification; purification -> product; product -> end; } A typical experimental workflow for the SNAr reaction.
Application in the Synthesis of Heterocyclic Compounds: Benzimidazoles
The difference in reactivity between this compound and 4-Chloro-2-nitroaniline has significant implications for their use in the synthesis of biologically active heterocyclic compounds. Benzimidazoles, for example, are a prominent scaffold in many pharmaceutical agents. The synthesis of substituted benzimidazoles often involves an initial SNAr reaction followed by reduction of the nitro group and subsequent cyclization.
The higher reactivity of this compound allows for the initial SNAr step to be carried out under milder conditions and with shorter reaction times compared to 4-Chloro-2-nitroaniline. This can be particularly advantageous when working with sensitive substrates or in the context of high-throughput synthesis for drug discovery. For example, in the synthesis of a library of N-aryl-2-nitroanilines, using the fluoro-analogue would likely result in higher overall yields and a more efficient process.
Conclusion
For researchers and drug development professionals, the choice between this compound and 4-Chloro-2-nitroaniline in a synthetic sequence should be guided by the desired reactivity. This compound is the superior choice for SNAr reactions where high reactivity, milder conditions, and shorter reaction times are paramount. While 4-Chloro-2-nitroaniline may be a more cost-effective option in some cases, its lower reactivity necessitates more forcing conditions, which can be a limitation for complex and sensitive syntheses. This comparative guide provides the foundational knowledge to make an informed decision based on the specific requirements of the synthetic target.
A Comparative Guide to Alternative Nitrating Agents for the Synthesis of 4-Fluoro-2-nitroaniline
The synthesis of 4-fluoro-2-nitroaniline is a critical step in the production of various pharmaceuticals and advanced materials. The selection of an appropriate nitrating agent and methodology is paramount to ensure high yield, purity, and operational safety. This guide provides an objective comparison of alternative nitrating agents for the synthesis of this compound, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Nitrating Agents
The efficiency of the synthesis of this compound is significantly influenced by the choice of nitrating agent and the reaction conditions. Below is a summary of quantitative data from various synthetic routes, offering a clear comparison of different methodologies.
| Starting Material | Nitrating Agent/System | Solvent/Medium | Reaction Time | Temperature | Yield (%) | Reference |
| p-Fluoroacetanilide | 68% Nitric Acid | Acetic Acid/Acetic Anhydride | 50-200 seconds | 30-70 °C | 83-94% | [1][2] |
| p-Fluoroaniline | Nitric Acid / Sulfuric Acid | Sulfuric Acid | 1 hour (post-addition) | 3-5 °C | High (not specified) | [3] |
| p-Fluoroaniline | Potassium Nitrate (B79036) | Sulfuric Acid | 1 hour (post-addition) | 8-10 °C | 75.5% | [3] |
| N-(4-fluoro-2-methoxyphenyl)acetamide | Fuming Nitric Acid | Sulfuric Acid | 1-2 hours (post-addition) | 0-5 °C | 78.3% | [4] |
| 4-Fluoro-2-methoxyaniline | Acetic Acid / aq. Nitric Acid | Acetic Acid | 15 minutes (in microwave reactor) | 80 °C | 94% (product was N-acetylated) | [5] |
Experimental Protocols
Detailed methodologies for the key nitration experiments are provided below.
1. Nitration using Nitric Acid in Acetic Acid/Acetic Anhydride (Microchannel Reactor)
This modern approach utilizes a continuous flow microchannel reactor to achieve high efficiency and safety.
-
Feed Preparation : A 20-40% solution of p-fluoroacetanilide is prepared in a mixture of acetic acid and acetic anhydride. A separate feed of 68% aqueous nitric acid is also prepared. The molar ratio of p-fluoroacetanilide to nitric acid is maintained between 1:1.0 and 1:1.5.[1][2]
-
Nitration (Continuous Flow) : The two feeds are introduced into a Corning high-flux continuous flow microchannel reactor. The reaction is carried out at a temperature of 30-70 °C with a residence time of 50-200 seconds.[1]
-
Hydrolysis and Work-up : The output from the reactor undergoes hydrolysis at 90-100 °C for 2-4 hours. The mixture is then cooled in an ice water bath for 30 minutes, filtered, and the filter cake is washed until weakly acidic or neutral. The solid is then mixed with petroleum ether and dried to obtain this compound.[1]
2. Nitration using Mixed Acid (Nitric Acid/Sulfuric Acid)
This is a traditional batch process for the nitration of p-fluoroaniline.
-
Reaction Setup : p-Fluoroaniline is dissolved in concentrated sulfuric acid (10 times the weight of the aniline) under anhydrous conditions.[3]
-
Nitration : A nitrating mixture of nitric acid (density 1.5) in concentrated sulfuric acid is added dropwise to the aniline (B41778) solution while maintaining a low temperature (e.g., 3-10 °C).[3]
-
Work-up : After the addition is complete, the reaction mixture is stirred for a specified period and then poured onto ice. The product is isolated by neutralization and subsequent purification, which may involve recrystallization.[3]
3. Nitration using Potassium Nitrate in Sulfuric Acid
This method provides an alternative to using nitric acid directly.
-
Reaction Setup : p-Fluoroaniline is dissolved in sulfuric acid.[3]
-
Nitration : Powdered potassium nitrate is added portion-wise to the solution at a controlled temperature of 8-10 °C over a period of 40 minutes. The mixture is held at this temperature for one hour after the addition is complete.[3]
-
Work-up : The reaction mixture is poured onto ice, and the product is worked up in a similar manner to the mixed acid nitration.[3]
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general experimental workflow and the logical relationship between the different nitration strategies.
References
- 1. CN111018717A - Method for synthesizing this compound by using microchannel reactor - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 4-Fluoro-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes to 4-Fluoro-2-nitroaniline, a key intermediate in the synthesis of various pharmaceuticals and functional dyes. The performance of each route is evaluated based on experimental data, offering insights into efficiency, scalability, and reaction conditions.
At a Glance: Comparison of Synthetic Routes
The two principal methods for the synthesis of this compound are the nitration of p-fluoroacetanilide followed by hydrolysis, and the nucleophilic aromatic substitution (ammonolysis) of 3,4-difluoronitrobenzene (B149031). The following table summarizes the key quantitative data for each route, facilitating a direct comparison.
| Parameter | Route 1: Nitration of p-Fluoroacetanilide | Route 2: Ammonolysis of 3,4-Difluoronitrobenzene |
| Starting Material | p-Fluoroacetanilide | 3,4-Difluoronitrobenzene |
| Key Reagents | Nitric acid, Acetic acid/Acetic anhydride (B1165640), Sulfuric acid | Aqueous Ammonia (B1221849), Cuprous Oxide (optional catalyst) |
| Reaction Time | Nitration: 50-200 seconds (microchannel reactor); Hydrolysis: 2-4 hours | 15-20 hours |
| Temperature | Nitration: 30-70°C; Hydrolysis: 90-100°C | 120-135°C |
| Pressure | Atmospheric (Microchannel) / Ambient | High Pressure (1.2-1.8 MPa) |
| Overall Yield | 83-94%[1][2] | Up to 96.4% (with catalyst)[3] |
| Key Advantages | Rapid reaction time for nitration, high throughput, enhanced safety with microchannel reactor.[2] | High yield, potentially lower cost of starting materials. |
| Key Disadvantages | Two-step process (nitration and hydrolysis). | Requires high pressure and temperature, long reaction times. |
Synthetic Pathways Overview
The logical flow of the two synthetic routes is depicted below. Route 1 involves a two-step process starting from the protected aniline, while Route 2 is a direct displacement reaction on a dinitro-substituted benzene (B151609) ring.
Experimental Protocols
Route 1: Nitration of p-Fluoroacetanilide followed by Hydrolysis (Microchannel Reactor Method)
This modern approach utilizes a continuous flow microchannel reactor for the nitration step, offering excellent control over reaction parameters and enhancing safety and efficiency.[2]
Step 1: Nitration of p-Fluoroacetanilide
-
Materials:
-
p-Fluoroacetanilide solution (20-40% in acetic acid/acetic anhydride, molar ratio of acetic acid to acetic anhydride between 1:1.8 and 1:2.4)
-
68% Nitric acid aqueous solution
-
-
Apparatus:
-
Corning high-flux continuous flow microchannel reactor
-
-
Procedure:
-
Set the flow rate of the p-fluoroacetanilide solution to 40.0-100.0 mL/min and the 68% nitric acid solution to 4.0-30.0 mL/min. The molar ratio of p-fluoroacetanilide to nitric acid should be maintained between 1:1.0 and 1:1.5.
-
Preheat the reactant streams before they are mixed in the microchannel reactor.
-
The nitration reaction is carried out at a temperature of 30-70°C with a residence time of 50-200 seconds.
-
The output stream contains 4-fluoro-2-nitroacetanilide.
-
Step 2: Hydrolysis of 4-Fluoro-2-nitroacetanilide
-
Procedure:
-
The reaction mixture from the nitration step is subjected to hydrolysis at 90-100°C for 2-4 hours.
-
After hydrolysis, the mixture is cooled in an ice water bath (0-5°C) for 30 minutes with stirring to precipitate the product.
-
The solid is collected by filtration and the filter cake is washed until it is weakly acidic or neutral.
-
The crude product is then mixed with petroleum ether and dried to yield the final product, this compound.
-
Route 2: Ammonolysis of 3,4-Difluoronitrobenzene
This classical method involves a nucleophilic aromatic substitution reaction under high temperature and pressure.
-
Materials:
-
3,4-Difluoronitrobenzene
-
Aqueous ammonia solution (25-29% by weight)
-
Cuprous oxide (optional catalyst)
-
Industrial alcohol (optional solvent)
-
-
Apparatus:
-
Pressure vessel (autoclave)
-
-
Procedure:
-
Charge the pressure vessel with 3,4-difluoronitrobenzene and the aqueous ammonia solution.
-
For the catalyzed reaction, add cuprous oxide and industrial alcohol. The molar ratio of 3,4-difluoronitrobenzene to cuprous oxide, industrial alcohol, and ammonia is approximately 1:0.10-0.12:6-10:10-15.[4]
-
Maintain the reaction at this temperature under constant stirring for 15-20 hours. The pressure inside the vessel will be in the range of 1.2-1.8 MPa.[4]
-
After the reaction is complete, cool the vessel to room temperature.
-
Vent the pressure and transfer the reaction mixture into water to precipitate the product.
-
The solid this compound is collected by filtration, washed with water, and then dried.
-
Conclusion
Both synthetic routes presented are viable for the production of this compound. The choice of method will largely depend on the specific requirements of the researcher or organization.
The nitration of p-fluoroacetanilide followed by hydrolysis , particularly when employing a microchannel reactor, offers a highly efficient, rapid, and safe process.[2] This makes it an attractive option for large-scale production where throughput and process control are critical.
The ammonolysis of 3,4-difluoronitrobenzene is a more direct, albeit slower, method that can achieve very high yields, especially with the use of a catalyst.[3] This route may be preferable for smaller-scale syntheses or where the necessary high-pressure equipment is readily available.
Ultimately, factors such as available equipment, scale of production, cost of starting materials, and safety considerations will guide the selection of the most appropriate synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. CN111018717A - Method for synthesizing this compound by using microchannel reactor - Google Patents [patents.google.com]
- 3. 2-Fluoro-4-nitroaniline (CAS 369-35-7) - High Purity [benchchem.com]
- 4. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
Isomeric Purity of 4-Fluoro-2-nitroaniline: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 4-Fluoro-2-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and other high-value chemicals, is a critical quality attribute that can significantly impact the safety and efficacy of the final product.[1] Undesired isomers, arising from the synthesis process, can lead to the formation of impurities in the active pharmaceutical ingredient (API), potentially altering its biological activity or toxicity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of the isomeric purity of this compound, complete with detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.
Introduction to Isomeric Impurities
The primary isomeric impurities in this compound are positional isomers, where the fluoro and nitro groups are located at different positions on the aniline (B41778) ring. The specific isomers present and their relative abundance depend on the synthetic route employed.[2][3] Common synthesis pathways, such as the nitration of p-fluoroacetanilide, can lead to the formation of several isomers that require robust analytical methods for their separation and quantification.[2] The most probable isomeric impurities include:
-
2-Fluoro-4-nitroaniline
-
4-Fluoro-3-nitroaniline
-
3-Fluoro-4-nitroaniline
-
2-Fluoro-6-nitroaniline
-
3-Fluoro-2-nitroaniline
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common and powerful techniques for assessing the isomeric purity of small organic molecules like this compound. The choice between these methods depends on several factors, including the volatility and thermal stability of the analytes, the required sensitivity, and the available instrumentation.
Data Presentation: Performance Comparison
The following table summarizes the key performance characteristics of HPLC and GC for the isomeric purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. |
| Typical Stationary Phase | C18 (octadecylsilyl), Phenyl, Pentafluorophenyl (PFP) | Polysiloxane-based (e.g., 5% Phenyl Methylpolysiloxane) |
| Resolution of Isomers | Excellent, especially with specialized phases (e.g., PFP) that enhance separation based on subtle differences in polarity and π-π interactions. | Good to Excellent, dependent on column length, stationary phase, and temperature programming. |
| Sensitivity (LOD/LOQ) | High (typically ng/mL to pg/mL) | Very High (typically pg/mL to fg/mL) |
| Sample Throughput | Moderate | High |
| Instrumentation Cost | Moderate to High | Moderate to High |
| Ease of Method Development | Moderate, requires optimization of mobile phase, column, and temperature. | Moderate, requires optimization of temperature program, carrier gas flow, and injector/detector parameters. |
| Sample Derivatization | Not typically required. | May be required for less volatile or polar analytes, but not generally necessary for fluoro-nitroanilines. |
Experimental Protocols
Detailed methodologies for both HPLC and GC are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation of this compound from its potential isomeric impurities using a reversed-phase approach.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis or Diode Array Detector (DAD)
-
Column oven
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography (GC) Method
This method is suitable for the analysis of the volatile isomeric impurities of this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Injector Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 150 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Detector Temperature | 300 °C (FID) |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Acetone.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the experimental workflows for both HPLC and GC analysis.
Logical Relationship of Analytical Techniques
The selection of an analytical technique is a critical decision in method development. The following diagram illustrates the logical relationship between the analytical problem and the choice of chromatographic method.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the isomeric purity analysis of this compound. The choice between them should be guided by the specific requirements of the analysis. HPLC offers excellent versatility and is particularly well-suited for a broad range of fluoro-nitroaniline isomers without the need for derivatization. GC, on the other hand, can provide higher sensitivity and faster analysis times for volatile and thermally stable isomers. For comprehensive impurity profiling, the use of orthogonal techniques (e.g., HPLC-UV and GC-MS) is often recommended to ensure the accurate identification and quantification of all potential isomeric impurities.
References
A Computational Chemistry Perspective on 4-Fluoro-2-nitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical design. The unique electronic properties of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical characteristics. 4-Fluoro-2-nitroaniline, a key synthetic intermediate, embodies this principle. This guide provides a comparative analysis of its predicted computational profile against related aniline (B41778) derivatives, offering insights for researchers engaged in computational chemistry, drug discovery, and materials development.
While direct, comprehensive computational studies on this compound are not extensively published, a robust understanding of its electronic and structural properties can be extrapolated from computational analyses of analogous compounds. This guide leverages existing high-level computational data on 4-nitroaniline (B120555) and 4-fluoroaniline (B128567) to create a predictive comparison, supported by experimental methodologies.
Logical Workflow for Computational Analysis
The following diagram outlines a typical workflow for the computational characterization of a molecule like this compound.
Caption: A generalized workflow for the computational analysis of organic molecules.
Comparative Data Analysis
The following tables summarize key computational data for 4-nitroaniline and 4-fluoroaniline, which serve as benchmarks for predicting the properties of this compound. The data is derived from studies employing Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1]
Table 1: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | 4-Nitroaniline (Calculated)[1] | 4-Fluoroaniline (Calculated) | This compound (Predicted) |
| N-H Asymmetric Stretch | ~3500 | ~3500 | ~3500-3520 |
| N-H Symmetric Stretch | ~3400 | ~3400 | ~3400-3420 |
| NO₂ Asymmetric Stretch | ~1580 | - | ~1570-1590 |
| NO₂ Symmetric Stretch | ~1330 | - | ~1320-1340 |
| C-F Stretch | - | ~1230 | ~1220-1240 |
| C-N Stretch | ~1310 | ~1280 | ~1290-1310 |
Table 2: Comparison of Electronic Properties
| Property | 4-Nitroaniline (Calculated)[1] | 4-Fluoroaniline (Calculated) | This compound (Predicted) |
| HOMO Energy (eV) | -6.5 to -6.8 | -5.5 to -5.8 | -6.8 to -7.2 |
| LUMO Energy (eV) | -2.0 to -2.3 | -0.5 to -0.8 | -2.5 to -2.8 |
| HOMO-LUMO Gap (eV) | 4.2 to 4.8 | 4.7 to 5.3 | 4.3 to 4.7 |
Predictive Insights for this compound
Based on the comparative data, the following predictions can be made for the computational profile of this compound:
-
Vibrational Spectra: The characteristic vibrational frequencies for the N-H and NO₂ groups are expected to be largely influenced by the electronic environment. The presence of the electron-withdrawing fluorine atom is anticipated to cause a slight blue shift (higher frequency) in the N-H stretching vibrations compared to 4-nitroaniline. The C-F stretching frequency will be a prominent feature, likely appearing in the 1220-1240 cm⁻¹ region.
-
Electronic Properties: The introduction of a second electron-withdrawing group (fluorine) in addition to the nitro group is predicted to lower both the HOMO and LUMO energy levels of this compound compared to 4-nitroaniline. This is due to the increased electron-accepting nature of the aromatic ring. Consequently, the HOMO-LUMO energy gap is expected to be comparable to or slightly smaller than that of 4-nitroaniline, suggesting a potential for similar or enhanced electronic transitions.
Experimental and Computational Protocols
The presented and predicted data are based on established computational and experimental methodologies.
Computational Methodology (Predicted for this compound)
A robust computational analysis of this compound would involve the following protocol:
-
Software: Gaussian 09 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.[1]
-
Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost for geometry optimization and vibrational frequency calculations.[1]
-
Geometry Optimization: The molecular geometry would be optimized without any symmetry constraints to find the global minimum on the potential energy surface.
-
Vibrational Analysis: Harmonic vibrational frequencies would be calculated at the optimized geometry to confirm it as a true minimum (no imaginary frequencies) and to simulate the infrared and Raman spectra. A scaling factor (e.g., 0.9613) is typically applied to the calculated frequencies to better match experimental data.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined to analyze the electronic structure and reactivity. The Molecular Electrostatic Potential (MEP) would also be calculated to identify regions of electrophilic and nucleophilic attack.
Experimental Methodology (for Comparative Analysis)
Experimental spectra for comparison are typically obtained as follows:
-
FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum would be recorded in the 4000–400 cm⁻¹ range using a KBr pellet technique.[1]
-
FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum would be recorded in the 3500–50 cm⁻¹ range using a Nd:YAG laser for excitation.[1]
Logical Relationship of Substituent Effects
The electronic and structural properties of aniline derivatives are significantly influenced by the nature and position of substituents. The following diagram illustrates the interplay of these effects.
Caption: The influence of substituent groups on the molecular properties of aniline.
This comparative guide, based on established computational data for related molecules, provides a valuable predictive framework for understanding the properties of this compound. For researchers in drug development and materials science, such computational insights are crucial for hypothesis-driven design and the efficient allocation of synthetic resources. Further dedicated computational and experimental studies on this compound would be beneficial to validate and refine these predictions.
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-nitroaniline: A Comprehensive Guide for Laboratory Professionals
For immediate reference, in case of a spill or exposure, consult your institution's emergency response plan and the Safety Data Sheet (SDS) for 4-Fluoro-2-nitroaniline. This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Essential Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling and disposal. It is classified as an acute toxicant and an irritant.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source(s) |
| Chemical Identity | ||
| CAS Number | 364-78-3 | [1] |
| Molecular Formula | FC6H3(NO2)NH2 | [1] |
| Molecular Weight | 156.11 g/mol | [1] |
| Physical Properties | ||
| Appearance | Solid | [3] |
| Melting Point | 90-94 °C | [1] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [1] |
| Hazard Identification | ||
| GHS Hazard Class | Acute Toxicity, Oral (Category 4) | [2] |
| Acute Toxicity, Dermal (Category 4) | [2] | |
| Acute Toxicity, Inhalation (Category 4) | [2] | |
| Skin Irritation (Category 2) | [2] | |
| Eye Irritation (Category 2) | [2] | |
| Specific target organ toxicity – single exposure (Category 3) | [2] | |
| UN Number | UN 2811 | [2] |
| Packing Group | III | [2] |
| WGK (Germany) | 3 | [1][2] |
II. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
A. Minor Spills (within a chemical fume hood):
-
Alert Personnel: Inform others in the immediate vicinity.
-
Don PPE: Ensure you are wearing appropriate PPE, including gloves, eye protection, and a lab coat.
-
Containment: Absorb the spill using an inert material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully collect the absorbed material into a designated, sealable, and properly labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department.
B. Major Spills (outside a chemical fume hood):
-
Evacuate: Immediately evacuate the affected area.
-
Alert Others: Activate the nearest fire alarm if the spill presents a fire hazard and alert personnel in the surrounding area.
-
Emergency Contact: Contact your institution's emergency response team and EHS department without delay.
-
Provide Information: Be prepared to provide the chemical name and any other relevant details to emergency responders.
-
Do Not Attempt to Clean: Only trained and properly equipped personnel should handle major spills.
III. Proper Disposal Protocol
Due to its hazardous nature, this compound must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
Waste Collection:
-
Container: Use a designated and compatible hazardous waste container, typically a high-density polyethylene (B3416737) (HDPE) container provided by your EHS department. The container must have a secure, tight-fitting lid.
-
Labeling: The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Transfer: Conduct all waste transfers in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.
-
-
Waste Storage:
-
Location: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in the event of a leak.
-
Inventory: Maintain a log of the waste added to the container, including the date and quantity.
-
-
Final Disposal:
-
Waste Tagging: Once the container is full or ready for pickup, complete a hazardous waste tag as required by your institution. This tag typically includes information about the generator, the contents of the container, and associated hazards.
-
Professional Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Arrange for pickup by your institution's EHS or a certified hazardous waste disposal company.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-Fluoro-2-nitroaniline
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Fluoro-2-nitroaniline. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 364-78-3
-
Molecular Formula: C₆H₅FN₂O₂
-
Molecular Weight: 156.11 g/mol
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Signal Word: Warning[1]
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[1]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2] A face shield may be required for splash hazards. | Protects against dust particles and splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[3][4] Follow proper glove removal technique. | Prevents skin contact, as the substance is harmful and causes skin irritation. |
| Body Protection | Laboratory coat. For larger quantities or risk of significant exposure, a chemical-resistant apron or suit is recommended. | Protects skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher for handling solids.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3] | Minimizes inhalation of harmful dust particles that can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Confirm all necessary PPE is available and in good condition.
-
Have spill control materials (e.g., absorbent pads, sand) available.
2. Weighing and Transfer:
-
Handle as a solid to avoid generating dust.
-
Use a spatula for transfers.
-
If dissolving, add the solid slowly to the solvent.
3. Reaction and Use:
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[7]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][3]
-
Decontaminate all equipment and the work surface.
-
Remove and dispose of contaminated PPE in designated waste containers.
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid creating dust.
-
Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2][6]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect waste material in a clearly labeled, sealed, and appropriate container.
-
Do not mix with other incompatible wastes.
2. Disposal Method:
-
Dispose of the waste through a licensed chemical waste disposal company.
-
The material can be disposed of by controlled incineration with flue gas scrubbing.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
3. Contaminated Packaging:
-
Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.
-
Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, or incinerate if combustible.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. MOLBASE [key.molbase.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-Fluoro-4-nitroaniline 95 369-35-7 [sigmaaldrich.com]
- 6. fishersci.se [fishersci.se]
- 7. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
